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6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one Documentation Hub

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  • Product: 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
  • CAS: 171178-47-5

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

This guide details the synthesis of 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one , a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., for CDK, EGFR, or CXCR2 targets).[1] The protocol focuse...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one , a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., for CDK, EGFR, or CXCR2 targets).[1] The protocol focuses on the most robust and scalable route: the thermal cyclocondensation of 5-amino-2-chloropyridine-4-carboxylic acid with a C1 synthon.[1]

Executive Summary

  • Target Molecule: 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one[1]

  • Core Scaffold: Pyrido[3,4-d]pyrimidine (aza-quinazoline analog)[1]

  • Primary Application: Pharmacophore for ATP-competitive kinase inhibition; intermediate for N3/C4 functionalization.[1]

  • Key Challenge: Regioselective cyclization to ensure the [3,4-d] fusion rather than [4,3-d] or [2,3-d] isomers.

  • Selected Pathway: Cyclocondensation of 5-amino-2-chloropyridine-4-carboxylic acid with formamide.[1]

Retrosynthetic Analysis & Strategy

The structural integrity of the [3,4-d] system relies on the correct positioning of the amino and carboxylic acid groups on the pyridine ring. The "6-chloro" designation on the fused system maps back to the 2-chloro position on the pyridine precursor.[1]

Disconnection Logic:

  • C4-N3 Bond: Amide bond formation.

  • C2-N1 Bond: Amidine formation/cyclization.[1]

  • Precursor Identification: The requisite starting material is 5-amino-2-chloropyridine-4-carboxylic acid (CAS: 58483-95-7).[1][2][3]

Pathway Visualization

The following diagram illustrates the logical flow from precursor to target, including the critical intermediate state.

SynthesisPathway Precursor 5-Amino-2-chloropyridine- 4-carboxylic acid (CAS: 58483-95-7) Intermediate Intermediate: Amidine/Formyl-amino Species Precursor->Intermediate Thermal Condensation 140-160°C Reagent Formamide (Solvent & C1 Source) Reagent->Intermediate Product 6-Chloropyrido[3,4-d] pyrimidin-4(3H)-one Intermediate->Product Cyclodehydration (-H2O)

Caption: Logical flow of the thermal cyclocondensation pathway using formamide as the C1 synthon.

Detailed Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][3][4][5][6]Equiv.[1]Role
5-Amino-2-chloropyridine-4-carboxylic acid 58483-95-71.0Limiting Reagent
Formamide 75-12-710-20 volSolvent & Reactant
Ethanol (Absolute) 64-17-5N/AWorkup/Wash
Water (Deionized) 7732-18-5N/APrecipitation
Step-by-Step Methodology

This protocol utilizes a "one-pot" thermal cyclization.[1] The high boiling point of formamide (210°C) allows it to drive the dehydration reaction without an external catalyst.

1. Setup
  • Charge a round-bottom flask (equipped with a magnetic stir bar and a reflux condenser) with 5-amino-2-chloropyridine-4-carboxylic acid (e.g., 5.0 g, 28.9 mmol).

  • Add Formamide (50 mL). The solid may not dissolve immediately; a suspension is normal at room temperature.

2. Reaction
  • Heat the mixture to 140–150°C under an inert atmosphere (N₂ or Ar).

  • Observation: The solid should dissolve as the temperature rises, forming a homogeneous solution.

  • Maintain reflux for 6–8 hours . Monitor reaction progress via LC-MS or TLC (System: 10% MeOH in DCM).

    • Checkpoint: Look for the disappearance of the starting material (m/z 173 [M+H]+) and the appearance of the product (m/z 182 [M+H]+).

3. Workup & Isolation
  • Cool the reaction mixture slowly to room temperature (20–25°C).

  • Precipitation: If the product does not crystallize spontaneously, dilute the mixture with water (50 mL) or cold ethanol (30 mL) to induce precipitation.

  • Stir the slurry for 30 minutes in an ice bath (0–5°C) to maximize yield.

  • Filter the solid using a Büchner funnel.

4. Purification
  • Wash the filter cake sequentially with:

    • Water (2 x 20 mL) to remove excess formamide.

    • Cold Ethanol (1 x 15 mL) to assist drying.

    • Diethyl ether (optional, for rapid drying).

  • Dry the solid under vacuum at 50°C for 12 hours.

  • Expected Yield: 75–85%.

  • Appearance: Off-white to pale yellow powder.[1]

Mechanistic Insight & Causality[1]

The transformation proceeds through two distinct phases, driven by the high temperature and the amphoteric nature of the pyridine precursor.

  • N-Formylation: The amino group at position 5 attacks the carbonyl of formamide, generating a formamido intermediate. This step is reversible but driven forward by the excess reagent.

  • Cyclodehydration: The nitrogen of the formamido group (or the generated amidine species) attacks the carboxylic acid carbonyl at position 4. This intramolecular nucleophilic acyl substitution expels water and closes the pyrimidine ring.

Why this pathway?

  • Regioselectivity: The pre-existing ortho-relationship between the amino and carboxylic acid groups on the pyridine ring guarantees the [3,4-d] fusion.[1]

  • Atom Economy: Formamide serves as both the solvent and the source of the C2 carbon (pyrimidine numbering), minimizing waste.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Temperature too low (<130°C).Ensure internal temperature reaches 140°C+.[1] Formamide decomposition requires heat to generate active species.
Sticky/Gummy Product Residual formamide.[1]Increase water wash volume.[1] Recrystallize from DMF/EtOH if necessary.
Dark Coloration Oxidation of amino-pyridine.[1][7]Conduct reaction under strict Nitrogen/Argon atmosphere.
Impurity: Hydrolysis of Cl Reaction temp >180°C or wet solvent.[1]Keep temperature below 160°C. The 2-Cl position is activated and susceptible to nucleophilic attack by water at high temps.[1]

References

  • General Synthesis of Pyrido[3,4-d]pyrimidines: Van Hoof, M., et al. (2023). "Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2". ResearchGate.[8] Retrieved from [Link][1][9]

  • Cyclization Methodology: Use of formamide for fusing pyrimidine rings to heterocyclic ortho-amino acids. Journal of the Chemical Society C. Retrieved from [Link]

  • Product Identity: 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one.[1] Abacipharm. Retrieved from [Link][1][2][7][9][10][11]

Sources

Exploratory

Technical Guide: Strategic Utilization of 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one in Medicinal Chemistry

[1] Executive Summary: The "Privileged" Scaffold In the landscape of kinase inhibitor discovery, the pyrido[3,4-d]pyrimidine scaffold has emerged as a superior bioisostere to the classical quinazoline core (found in drug...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Privileged" Scaffold

In the landscape of kinase inhibitor discovery, the pyrido[3,4-d]pyrimidine scaffold has emerged as a superior bioisostere to the classical quinazoline core (found in drugs like Gefitinib and Erlotinib). Specifically, the 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one intermediate represents a "master key" for medicinal chemists.[1]

Its value lies in its orthogonal reactivity profile . The molecule possesses two distinct electrophilic sites—the C4-lactam (convertible to a highly reactive chloride) and the C6-chloride (a latent handle for cross-coupling)—allowing for precise, sequential functionalization.[1] This guide details the chemical logic, synthesis, and application of this core, using the clinical candidate Tarloxotinib as a primary case study.

Structural Architecture & Tautomerism

Before engaging in synthesis, one must understand the electronic behavior of the core. The 6-chloropyrido[3,4-d]pyrimidin-4(3H)-one exists in a tautomeric equilibrium between the lactam (dominant in solid state/solution) and the lactim (reactive intermediate species).[1]

  • C4 Position (Lactam): The carbonyl oxygen is a "mask" for the C4-position, which serves as the primary vector for engaging the ATP-binding hinge region of kinases.[1]

  • C6 Position (Chloride): Located on the pyridine ring, this halogen is electronically deactivated relative to the pyrimidine ring, making it stable during C4-functionalization but reactive under Palladium catalysis.

  • N-3 Proton: Acidic (pKa ~9-10), allowing for base-mediated alkylation if not carefully controlled.[1]

Visualization: Reactivity Map

ReactivityMap Scaffold 6-Chloropyrido[3,4-d] pyrimidin-4(3H)-one C4 C4-Position (Lactam) Target: Hinge Binder Reactivity: High (after activation) Scaffold->C4 Primary Vector C6 C6-Position (Chloride) Target: Solvent Front/Tail Reactivity: Latent (Pd-Catalysis) Scaffold->C6 Secondary Vector N3 N3-Position Risk: Unwanted Alkylation Scaffold->N3 Side Reaction Site

Figure 1: Orthogonal reactivity vectors of the 6-chloropyrido[3,4-d]pyrimidin-4(3H)-one scaffold.

Synthetic Strategy: The "One-Two Punch" Protocol

The most effective strategy for deploying this scaffold is a sequential substitution approach.[1] This method relies on the significant difference in electrophilicity between the pyrimidine C4 and the pyridine C6 positions.

Phase 1: Scaffold Construction

While often purchased, the core can be synthesized to ensure purity, particularly free from regioisomers.

  • Precursor: 5-Amino-2-chloroisonicotinic acid.[1]

  • Cyclization: Condensation with formamide at high temperature (140–160 °C).[1]

  • Mechanism: Thermal condensation forms the pyrimidine ring, locking the chlorine at the C6 position.

Phase 2: Activation (Chlorination)

The lactam is converted to the dichloride intermediate.

  • Reagent: Phosphorus oxychloride (

    
    ) is preferred over thionyl chloride (
    
    
    
    ) for higher yields.[1]
  • Catalyst: Catalytic DMF is essential to form the Vilsmeier-Haack intermediate, accelerating the reaction.

  • Product: 4,6-Dichloropyrido[3,4-d]pyrimidine .[1]

Phase 3: Regioselective SNAr (The Critical Step)

This is where the chemical logic is paramount. The C4-chlorine is on the electron-deficient pyrimidine ring (two nitrogens), making it orders of magnitude more susceptible to Nucleophilic Aromatic Substitution (


) than the C6-chlorine (pyridine ring, one nitrogen).[1]
  • Nucleophile: Anilines (for kinase inhibitors) or aliphatic amines.[1]

  • Conditions: Mild base (DIPEA/TEA) in alcoholic solvent (iPrOH/n-BuOH) at controlled temperatures (0 °C to RT).

  • Outcome: Exclusive substitution at C4, retaining the C6-chloride for later use.

Phase 4: Late-Stage Diversification

The surviving C6-chloride is now engaged to add solubility groups or "tails" that extend into the solvent channel of the protein.[1]

  • Method: Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.[1]

  • Significance: This step allows for the generation of libraries without re-synthesizing the core.

Visualization: Synthesis Workflow

SynthesisFlow Start 5-Amino-2-chloro isonicotinic acid Core 6-Chloropyrido[3,4-d] pyrimidin-4(3H)-one Start->Core Formamide, 150°C (Cyclization) Dichloro 4,6-Dichloro pyrido[3,4-d]pyrimidine Core->Dichloro POCl3, cat. DMF (Activation) Intermediate 4-Amino-6-chloro Intermediate Dichloro->Intermediate Aniline, DIPEA, iPrOH (Regioselective SNAr @ C4) Final Final Drug Candidate (e.g., Tarloxotinib) Intermediate->Final Pd(OAc)2, Ligand, Boronic Acid (C6 Cross-Coupling)

Figure 2: The stepwise "One-Two Punch" synthesis strategy for pyrido[3,4-d]pyrimidine drugs.

Medicinal Chemistry Application: Case Study (Tarloxotinib)

Tarloxotinib (TH-4000) exemplifies the power of this scaffold.[1] It is a hypoxia-activated prodrug targeting EGFR and HER2.[1]

  • The Hinge Binder (C4): The 3-bromo-4-chloroaniline moiety is installed at C4 via

    
    .[1] This aromatic system stacks within the adenine binding pocket.
    
  • The Solubilizing Tail (C6): The unique 6-chloro handle allows for the attachment of the nitroimidazole trigger via a linker.[1] This would be synthetically arduous with a quinazoline core, which lacks this specific "exit vector."

  • Why 6-Chloro? The C6 position directs substituents towards the solvent front, a region often tolerant of bulk (allowing for prodrug moieties or solubility tags) without disrupting binding affinity.

Data Summary: Regioselectivity Rationale

PositionRing SystemElectronic CharacterReactivity (

)
Reactivity (Pd-Cat)
C4 PyrimidineHighly

-deficient
High (Kinetic Product)High
C6 PyridineModerately

-deficient
LowHigh (Chemoselective)

Detailed Experimental Protocols

Protocol A: Activation to 4,6-Dichloropyrido[3,4-d]pyrimidine

Note: Moisture sensitive reaction.[1] Perform under inert atmosphere.

  • Setup: Charge a round-bottom flask with 6-chloropyrido[3,4-d]pyrimidin-4(3H)-one (1.0 equiv).

  • Reagent Addition: Add

    
     (10.0 equiv) as the solvent and reagent. Add anhydrous DMF (3-5 drops) as a catalyst.[1]
    
  • Reaction: Heat to reflux (approx. 105 °C) for 2–4 hours. Monitor by TLC (the starting material lactam is very polar; the product is non-polar).

  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Caution: Quench the residue by pouring it slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the reactive C4-chloride.[1]

    • Neutralize with saturated

      
       to pH ~8.
      
    • Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Purification: Dry organic layer over

    
    , filter, and concentrate. The resulting yellow/tan solid is usually pure enough for the next step.
    
Protocol B: Regioselective at C4
  • Setup: Dissolve 4,6-dichloropyrido[3,4-d]pyrimidine (1.0 equiv) in Isopropanol (iPrOH) or n-Butanol (10 mL/g).

  • Nucleophile: Add the desired aniline (1.0–1.1 equiv).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 equiv).

  • Reaction: Stir at room temperature for 1 hour. If reaction is sluggish, heat to 50–60 °C.

    • Checkpoint: Monitor by LCMS. You should see the conversion of the parent mass (M) to the mono-substituted product (M + Aniline - HCl).[1] The C6-Cl will remain intact (isotopic pattern will show one chlorine atom).[1]

  • Isolation: The product often precipitates out of the alcohol upon cooling. Filter and wash with cold ether/pentane. If no precipitate, evaporate and purify via silica gel chromatography (DCM/MeOH gradient).

References

  • Tarloxotinib Mechanism & Structure

    • Title: "Tarloxotinib (TH-4000), a Hypoxia-Activated Prodrug of a Pan-HER Kinase Inhibitor."[1][2][3]

    • Source: IUPHAR/BPS Guide to PHARMACOLOGY.[3]

    • URL:[Link][1]

  • Synthesis of Pyrido[3,4-d]pyrimidines

    • Title: "Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents."[1]

    • Source: PubMed Central (PMC).[1]

    • URL:[Link]

  • Regioselectivity in Pyrimidines

    • Title: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
    • Source: WuXi AppTec QM Magic Class.
    • URL:[Link]

  • Clinical Context of Tarloxotinib

    • Title: "Study of Tarloxotinib in Pts With NSCLC (EGFR Exon 20 Insertion, HER2-activating Mut
    • Source: ClinicalTrials.gov.
    • URL:[Link][1]

  • General Review of Scaffold

    • Title: "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
    • Source: NCBI / Pharmaceuticals (Basel).[1]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

Introduction: The Significance of the Pyrido[3,4-d]pyrimidin-4(3H)-one Scaffold The pyrido[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrido[3,4-d]pyrimidin-4(3H)-one Scaffold

The pyrido[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide range of biological targets, including kinases, phosphodiesterases, and other enzymes implicated in various disease states.[1][2][3] Consequently, the development of efficient and versatile synthetic methodologies to functionalize this core is of paramount importance for the generation of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of carbon-carbon and carbon-nitrogen bonds, offering a broad scope and functional group tolerance.[4][5] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 6-chloropyrido[3,4-d]pyrimidin-4(3H)-one, a key intermediate for the synthesis of diverse libraries of bioactive molecules.[3][6]

Synthesis of the Starting Material: 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

A robust synthesis of the 6-chloropyrido[3,4-d]pyrimidin-4(3H)-one starting material is crucial for any subsequent derivatization. The following protocol is adapted from a reported synthesis of a similar 6-chloropyrido[3,4-d]pyrimidine analogue.[3]

Synthetic Workflow

A 5-Bromo-4-methyl-3-nitropyridine B Jones Oxidation (CrO3, H2SO4) A->B C 5-Bromo-3-nitropyridine-4-carboxylic acid B->C D Amidation (1. (COCl)2, DMF 2. aq. NH3) C->D E 6-Chloro-3-nitropyridine-4-carboxamide D->E F Nitro Reduction (Fe, AcOH) E->F G 3-Amino-6-chloropyridine-4-carboxamide F->G H Cyclization (CS2, DBU) G->H I 6-Chloro-2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one H->I J Desulfurization (not detailed in source, a plausible next step) I->J K 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one J->K

Caption: Synthetic pathway to 6-chloropyrido[3,4-d]pyrimidin-4(3H)-one.

Experimental Protocol: Synthesis of 6-Chloro-2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidine-4(1H)-one

This protocol details the synthesis of a key intermediate towards the desired starting material.

Materials

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromo-4-methyl-3-nitropyridine217.0210.0 g46.1 mmol
Chromium trioxide (CrO₃)99.9913.8 g138 mmol
Sulfuric acid (conc.)98.0812 mL-
Oxalyl chloride126.936.0 mL69.1 mmol
Dimethylformamide (DMF)73.09cat.-
Aqueous ammonia (28-30%)17.03 (as NH₃)50 mL-
Iron powder55.8515.4 g276 mmol
Acetic acid60.05100 mL-
Carbon disulfide (CS₂)76.135.5 mL92.2 mmol
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.2413.8 mL92.2 mmol
Dichloromethane (DCM)84.93200 mL-
Ethanol (EtOH)46.07200 mL-
Water18.02As needed-

Step-by-Step Procedure

  • Jones Oxidation: To a solution of 5-bromo-4-methyl-3-nitropyridine (10.0 g, 46.1 mmol) in sulfuric acid (12 mL) at 0 °C, add chromium trioxide (13.8 g, 138 mmol) portion-wise, maintaining the temperature below 10 °C. Stir at room temperature for 12 hours. Pour the mixture onto ice and filter the resulting precipitate to obtain 5-bromo-3-nitropyridine-4-carboxylic acid.

  • Amidation and Transhalogenation: Suspend the carboxylic acid from the previous step in dichloromethane (100 mL) and add a catalytic amount of DMF. Add oxalyl chloride (6.0 mL, 69.1 mmol) dropwise at 0 °C. Stir at room temperature for 2 hours. Concentrate the mixture under reduced pressure. Add the crude acid chloride to aqueous ammonia (50 mL) at 0 °C and stir for 1 hour. Filter the precipitate to yield 6-chloro-3-nitropyridine-4-carboxamide.[3]

  • Nitro Reduction: To a suspension of the nitro-amide (1.0 eq) in a mixture of ethanol, water, and acetic acid (10:3:1), add iron powder (6.0 eq). Heat the mixture to reflux for 4 hours. Cool to room temperature and filter through celite. Concentrate the filtrate and purify by column chromatography to give 3-amino-6-chloropyridine-4-carboxamide.[3]

  • Cyclization: To a solution of the amino-amide (1.0 eq) in DMF, add carbon disulfide (2.0 eq) and DBU (2.0 eq). Heat the mixture at 60 °C for 12 hours. Cool to room temperature, acidify with 1M HCl, and collect the precipitate by filtration to obtain 6-chloro-2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one.[3]

Note: The final desulfurization step to yield 6-chloropyrido[3,4-d]pyrimidin-4(3H)-one can be achieved through various methods, such as oxidative desulfurization with reagents like hydrogen peroxide or Raney nickel, though this step is not detailed in the cited source.

Application Notes for Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 6-position of the pyrido[3,4-d]pyrimidin-4(3H)-one core is amenable to a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the heterocyclic system generally facilitates oxidative addition, a key step in the catalytic cycle.[7] However, careful optimization of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and minimizing side reactions.

General Considerations:
  • Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligand is critical. For Suzuki and Heck reactions, phosphine ligands like PPh₃ or more electron-rich and bulky ligands such as XPhos or SPhos can be effective.[7][8] For Buchwald-Hartwig aminations, specialized biarylphosphine ligands (e.g., Xantphos, RuPhos) are often required to promote efficient reductive elimination.[9][10][11] N-Heterocyclic carbene (NHC) ligands are also gaining prominence for their high stability and activity.

  • Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and for deprotonating the nucleophile in Buchwald-Hartwig and Sonogashira reactions.[4][12] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The strength of the base should be matched to the specific reaction and substrates.

  • Solvent: Aprotic polar solvents like dioxane, DMF, and toluene are commonly used. The choice of solvent can influence the solubility of reagents and the stability of the catalytic species. Aqueous solvent mixtures are often employed in Suzuki reactions.[13]

  • Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

Detailed Protocols

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between the heterocyclic core and various aryl or vinyl boronic acids or esters.[5]

A Pd(0)L2 B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)L2-Cl B->C D Transmetalation (R-B(OH)2, Base) C->D E Ar-Pd(II)L2-R D->E F Reductive Elimination E->F F->A G Ar-R F->G A Pd(0)L B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)L-Cl B->C D Amine Coordination & Deprotonation (R2NH, Base) C->D E [Ar-Pd(II)L(NR2)] D->E F Reductive Elimination E->F F->A G Ar-NR2 F->G A Pd(0)L2 B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)L2-Cl B->C D Deprotonation & Alkyne Coordination C->D R-C≡CH, Base E Ar-Pd(II)L2(C≡CR) D->E F Reductive Elimination E->F F->A G Ar-C≡CR F->G A Pd(0)L2 B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)L2-Cl B->C D Migratory Insertion C->D R-CH=CH2 E R-CH=CH-Pd(II)L2-Cl D->E F β-Hydride Elimination E->F G Ar-CH=CH-R F->G H H-Pd(II)L2-Cl F->H I Reductive Elimination (Base) H->I I->A

Sources

Application

Application Notes and Protocols for Screening 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

Introduction: Unlocking the Therapeutic Potential of Pyrido[3,4-d]pyrimidines The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure of significant pharmacological importance.[1] Its derivatives have...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Pyrido[3,4-d]pyrimidines

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure of significant pharmacological importance.[1] Its derivatives have garnered substantial interest from medicinal chemists due to their broad spectrum of biological activities, particularly as potential anticancer agents.[1] Notably, this core is present in several FDA-approved cancer therapeutics, underscoring its clinical relevance.[1] Research has revealed that 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one derivatives can function as potent inhibitors of various key cellular targets, including cyclin-dependent kinases (CDKs), Polo-like kinase 1 (PLK1), epidermal growth factor receptor (EGFR), and histone lysine demethylases (KDMs).[2][3][4][5][6] This diverse target profile highlights the necessity for a robust and multi-faceted screening strategy to identify and characterize novel therapeutic candidates within this chemical class.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing effective screening assays for 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one derivatives. We will delve into the rationale behind assay selection, provide detailed step-by-step protocols for both primary biochemical and secondary cell-based assays, and discuss the interpretation of the resulting data. Our approach emphasizes scientific integrity, ensuring that each protocol is a self-validating system for generating reliable and reproducible results.

The Screening Cascade: A Multi-Tiered Approach

A successful screening campaign for novel derivatives should follow a logical progression from high-throughput primary screens to more complex secondary and tertiary assays. This "screening cascade" is designed to efficiently identify potent and selective compounds while progressively building a comprehensive pharmacological profile.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Primary_Biochemical_Assay High-Throughput Biochemical Assay (e.g., ADP-Glo™ for Kinase Activity) Cell_Viability_Assay Cell-Based Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®) Primary_Biochemical_Assay->Cell_Viability_Assay Active 'Hits' Target_Engagement_Assay Cellular Target Engagement Assay (e.g., CETSA) Cell_Viability_Assay->Target_Engagement_Assay Potent Compounds Selectivity_Profiling Kinase Selectivity Profiling Target_Engagement_Assay->Selectivity_Profiling Validated Hits ADME_Tox In Vitro ADME/Tox Assays Selectivity_Profiling->ADME_Tox

Figure 1: A representative screening cascade for the evaluation of 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one derivatives.

Part 1: Primary Screening - High-Throughput Biochemical Assays

The initial step in the screening process is to assess the inhibitory activity of the compound library against a specific molecular target in a high-throughput manner. Given that many pyridopyrimidine derivatives target protein kinases, a universal kinase activity assay is an excellent choice for a primary screen.[7][8]

Rationale for Assay Selection: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[9] This platform is highly versatile and can be adapted for virtually any ADP-generating enzyme, including protein kinases.[9] Its key advantages for high-throughput screening (HTS) include:

  • High Sensitivity and Wide Dynamic Range: The luminescent signal allows for the detection of low levels of kinase activity and provides a broad window for quantifying inhibition.

  • Resistance to Compound Interference: The signal is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays.

  • Universal Applicability: The assay can be used with any kinase and substrate combination, making it a flexible platform for screening against various targets.[10]

Protocol 1: High-Throughput Screening of Kinase Inhibitors using ADP-Glo™

This protocol is designed for screening a library of 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one derivatives against a kinase of interest (e.g., CDK4/Cyclin D1 or PLK1).

Materials:

  • Kinase of interest (e.g., recombinant human CDK4/Cyclin D1, PLK1)[11][12]

  • Kinase-specific substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)[13]

  • ATP

  • Kinase assay buffer (specific to the kinase of interest)

  • Test compounds (dissolved in DMSO)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring luminescence

Experimental Workflow:

G Start Start Dispense_Compound Dispense Test Compounds and Controls (DMSO) Start->Dispense_Compound Add_Kinase Add Kinase and Substrate Mixture Dispense_Compound->Add_Kinase Incubate_1 Incubate at Room Temperature Add_Kinase->Incubate_1 Add_ATP Initiate Kinase Reaction by Adding ATP Incubate_1->Add_ATP Incubate_2 Incubate at 30°C Add_ATP->Incubate_2 Add_ADP_Glo Stop Reaction and Deplete ATP with ADP-Glo™ Reagent Incubate_2->Add_ADP_Glo Incubate_3 Incubate at Room Temperature Add_ADP_Glo->Incubate_3 Add_Detection_Reagent Convert ADP to ATP and Generate Luminescent Signal Incubate_3->Add_Detection_Reagent Incubate_4 Incubate at Room Temperature Add_Detection_Reagent->Incubate_4 Read_Luminescence Measure Luminescence Incubate_4->Read_Luminescence End End Read_Luminescence->End

Figure 2: Workflow for the ADP-Glo™ kinase assay.

Step-by-Step Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of each test compound from your library into the wells of a 384-well plate. Include appropriate controls:

    • Negative Control: DMSO only (represents 0% inhibition).

    • Positive Control: A known inhibitor of the target kinase (represents 100% inhibition).

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the kinase assay buffer. Add this mixture to all wells containing the test compounds.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the kinase.

  • Initiation of Kinase Reaction: Prepare an ATP solution in the kinase assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear range.

  • ATP Depletion: Add the ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent will convert the ADP generated during the kinase reaction back to ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation:

The percentage of inhibition for each compound can be calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

Compounds that exhibit a high percentage of inhibition (typically >50% or 3 standard deviations from the mean of the negative controls) are considered "hits" and are selected for further characterization.

Parameter Typical Value Notes
Final Compound Concentration 10 µMA common starting concentration for primary screens.
Final DMSO Concentration < 1%To minimize solvent effects on enzyme activity.
ATP Concentration Km of the kinaseEnsures sensitivity to ATP-competitive inhibitors.
Kinase Concentration Optimized for signal-to-backgroundShould result in a robust and linear reaction rate.
Incubation Times As per manufacturer's protocolMay require optimization for specific kinases.

Part 2: Secondary Screening - Validating Hits in a Cellular Context

Hits identified from the primary biochemical screen must be validated in cell-based assays to confirm their activity in a more physiologically relevant environment.[14] These assays assess the compound's ability to cross the cell membrane, engage its target in the cellular milieu, and exert a biological effect.

Protocol 2: Cell Viability/Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15] It is a robust and cost-effective method for determining the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line relevant to the kinase target (e.g., a breast cancer cell line for a CDK4 inhibitor)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (dissolved in DMSO)

  • 96-well clear flat-bottom plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in complete cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).

  • MTT Addition: Add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation:

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Parameter Typical Value Notes
Cell Seeding Density Varies by cell lineOptimized to ensure logarithmic growth during the assay.
Compound Concentration Range 0.01 - 100 µM (log dilutions)To generate a complete dose-response curve.
Incubation Time 48 - 72 hoursAllows for assessment of effects on cell proliferation.
MTT Concentration 0.5 mg/mLA standard concentration for this assay.
Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful technique for directly assessing the engagement of a compound with its target protein in intact cells or tissue lysates.[16] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.

Experimental Workflow:

G Start Start Cell_Treatment Treat Cells with Compound or Vehicle Start->Cell_Treatment Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis Heat_Shock Heat Lysates at a Range of Temperatures Cell_Lysis->Heat_Shock Centrifugation Separate Soluble and Precipitated Proteins Heat_Shock->Centrifugation Protein_Quantification Quantify Soluble Target Protein (e.g., Western Blot or ELISA) Centrifugation->Protein_Quantification Data_Analysis Generate Melt Curves and Determine Thermal Shift Protein_Quantification->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at a desired concentration or with a vehicle control (DMSO) for a specific duration.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heat Treatment: Aliquot the cell lysate into different tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.

  • Quantification of Soluble Target Protein: Carefully collect the supernatant (containing the soluble proteins) and quantify the amount of the target protein using a specific detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Data Interpretation:

A significant thermal shift in the presence of the compound provides strong evidence of direct binding to the target protein in a cellular context. This assay is crucial for validating that the observed cellular effects are indeed due to the on-target activity of the compound.

Conclusion and Future Directions

The screening cascade outlined in these application notes provides a robust framework for the identification and characterization of novel 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one derivatives. By progressing from high-throughput biochemical screening to cell-based assays that confirm cytotoxicity and target engagement, researchers can efficiently identify promising lead compounds for further development.

Subsequent steps in the drug discovery process would involve comprehensive selectivity profiling against a panel of kinases to assess off-target effects, as well as in vitro ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to evaluate the drug-like properties of the lead candidates. The ultimate goal is to develop potent, selective, and safe therapeutics that can address the unmet medical needs in oncology and other disease areas.

References

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  • 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. National Institutes of Health. [Link]

  • A review for cell-based screening methods in drug discovery. PubMed Central. [Link]

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). National Institutes of Health. [Link]

  • Using an HTS Ready Assay for PLK1 Inhibitor Screening. BellBrook Labs. [Link]

  • High-throughput screening for kinase inhibitors. PubMed. [Link]

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  • Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. PubMed Central. [Link]

  • 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. ACS Publications. [Link]

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  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PubMed. [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. [Link]

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  • High-Throughput Screening Identifies PLK1 Inhibition as a Strategy to Potentiate BTK Blockade in Marginal Zone Lymphoma. bioRxiv. [Link]

  • A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors. PLOS One. [Link]

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  • Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. ACS Publications. [Link]

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Method

Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridopyrimidines Using Cell-Based Assays

Introduction: The Therapeutic Promise of Pyridopyrimidines in Oncology Pyridopyrimidines represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Pyridopyrimidines in Oncology

Pyridopyrimidines represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1][2] These scaffolds are considered "privileged structures" as they can interact with a variety of biological targets implicated in cancer progression.[3] The anticancer effects of pyridopyrimidine derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways that are dysregulated in cancer cells, such as protein kinases (e.g., EGFR, CDK4/6, PIM-1), induce programmed cell death (apoptosis), and cause cell cycle arrest.[4][5][6][7][8][9]

The development of novel pyridopyrimidine-based anticancer agents necessitates a robust and multifaceted approach to evaluate their efficacy and elucidate their mechanisms of action. Cell-based assays are indispensable tools in this process, providing critical insights into how these compounds affect cancer cell viability, proliferation, and survival. This guide provides a detailed overview and step-by-step protocols for a suite of essential cell-based assays tailored for the preclinical evaluation of pyridopyrimidine derivatives.

I. Foundational Assays: Assessing Cytotoxicity and Viability

A primary objective in anticancer drug discovery is to identify compounds that selectively kill or inhibit the growth of cancer cells. The following assays provide a quantitative measure of the cytotoxic and cytostatic effects of pyridopyrimidine derivatives.

A. MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][11] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[10][12][13] The amount of formazan produced is directly proportional to the number of viable cells.[10] This assay is often used to determine the IC50 (half-maximal inhibitory concentration) value of a compound, which is a key measure of its potency.[12]

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, HepG2, A549) during their exponential growth phase.[10]

    • Perform a cell count using a hemocytometer and assess viability with trypan blue.[14]

    • Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10]

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[10][14]

  • Compound Treatment:

    • Prepare a stock solution of the pyridopyrimidine derivative in a suitable solvent like DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[10]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only).[10]

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Formazan Solubilization:

    • Following the treatment period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10]

    • Incubate the plate for 4 hours at 37°C, protected from light.[10]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

    • Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[10]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_treatment Add Compound to Cells incubate_24h->add_treatment prepare_dilutions Prepare Pyridopyrimidine Dilutions prepare_dilutions->add_treatment incubate_treatment Incubate for 24-72h add_treatment->incubate_treatment add_mtt Add MTT Reagent (4h incubation) incubate_treatment->add_mtt solubilize Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_ic50 Determine IC50 calculate_viability->plot_ic50

Caption: Workflow for determining the IC50 of pyridopyrimidines using the MTT assay.

B. Colony Formation Assay: Assessing Long-Term Survival

The colony formation or clonogenic assay measures the ability of a single cell to undergo unlimited division and form a colony.[15][16] This assay is particularly valuable for assessing the long-term cytotoxic effects of a compound, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) activities.[17] A reduction in the number and size of colonies indicates a loss of reproductive integrity.

  • Cell Seeding:

    • Prepare a single-cell suspension of the cancer cell line.

    • Determine the appropriate number of cells to seed, which should be optimized for each cell line to form distinct colonies (typically 200-1000 cells per well of a 6-well plate).

    • Seed the cells and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyridopyrimidine derivative for a defined period (e.g., 24 hours).

    • After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Growth:

    • Incubate the plates for 1-3 weeks, depending on the growth rate of the cell line, until visible colonies are formed in the control wells.[15]

    • Change the medium every 2-3 days to ensure nutrient availability.

  • Fixing and Staining:

    • Gently wash the wells with PBS.

    • Fix the colonies with a solution like 4% paraformaldehyde for 20-30 minutes.[17][18]

    • Stain the fixed colonies with a 0.5% crystal violet solution for 30 minutes.[18]

    • Wash away the excess stain with water and allow the plates to air dry.

  • Quantification:

    • Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.[15]

    • Calculate the plating efficiency and surviving fraction for each treatment condition.

II. Mechanistic Assays: Unraveling the Mode of Action

Once the cytotoxic potential of a pyridopyrimidine is established, the next critical step is to understand its mechanism of action. Many pyridopyrimidine derivatives exert their anticancer effects by inducing apoptosis or causing cell cycle arrest.[3][4][5]

A. Apoptosis Detection: Quantifying Programmed Cell Death

Apoptosis is a form of programmed cell death that is crucial for tissue homeostasis, and its induction is a key goal of many cancer therapies.[19][20] Assays to detect apoptosis are vital for evaluating the efficacy of anticancer drugs.[21][22]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[20]

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the pyridopyrimidine compound at its IC50 concentration for 24-48 hours.

    • Include both untreated and vehicle-treated controls.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The results will segregate the cell population into four quadrants:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

B. Cell Cycle Analysis: Identifying Proliferation Blocks

Cancer is characterized by uncontrolled cell proliferation resulting from a dysregulated cell cycle.[5] Many anticancer agents, including pyridopyrimidines, function by inducing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing.[4][5] Flow cytometry with PI staining is a standard method for analyzing cell cycle distribution based on DNA content.[23]

  • Cell Treatment and Harvesting:

    • Treat cells with the pyridopyrimidine compound as described for the apoptosis assay.

    • Harvest the cells and wash them with PBS.

  • Fixation:

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.[24]

    • Incubate the cells at 4°C overnight or for at least 2 hours.[24]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[23]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer.

    • Generate a histogram of fluorescence intensity, which will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

    • Quantify the percentage of cells in each phase to determine if the pyridopyrimidine compound induces arrest at a specific checkpoint.

CellCycle_Pathway Pyridopyrimidine Pyridopyrimidine Derivative CDK_Cyclin CDK4/6 Cyclin D Pyridopyrimidine->CDK_Cyclin Inhibition pRb pRb CDK_Cyclin->pRb Phosphorylates E2F E2F pRb->E2F G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Activates Transcription G1_Arrest G1 Phase Arrest

Caption: Pyridopyrimidines can inhibit CDK4/6, preventing pRb phosphorylation and causing G1 cell cycle arrest.

III. Advanced Functional Assays

Beyond cell death and proliferation, it is important to assess the impact of pyridopyrimidines on other cancer hallmarks, such as cell migration, which is a key process in metastasis.

A. Wound Healing (Scratch) Assay: Measuring Cell Migration

The wound healing assay is a simple and cost-effective method to study collective cell migration in vitro. A "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[18]

  • Create a Confluent Monolayer:

    • Seed cells in a 12-well or 24-well plate and grow them until they reach 70-80% confluence.[18]

  • Create the "Wound":

    • Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.[18]

    • Gently wash the well with PBS to remove detached cells and debris.[18]

  • Treatment and Imaging:

    • Replenish the well with fresh medium containing the pyridopyrimidine compound at the desired concentration.[18]

    • Immediately capture an image of the scratch at time zero (T=0) using a phase-contrast microscope.

    • Incubate the plate and capture images of the same field at regular intervals (e.g., every 4-8 hours) for 24-48 hours.[25]

  • Data Analysis:

    • Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure over time to quantify the effect of the compound on cell migration.

IV. Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from these assays should be summarized in tables.

Table 1: Anticancer Activity of Exemplary Pyridopyrimidine Derivatives
CompoundTarget Cancer Cell LineAssayResult (IC50 in µM)Reference
Derivative 4MCF-7 (Breast)Cytotoxicity0.57[4]
Derivative 4HepG2 (Liver)Cytotoxicity1.13[4]
Derivative 11MCF-7 (Breast)Cytotoxicity1.31[4]
Derivative 11HepG2 (Liver)Cytotoxicity0.99[4]
Derivative 5HeLa (Cervical)Cytotoxicity9.27[6][8]
Derivative 5MCF-7 (Breast)Cytotoxicity7.69[6][8]
Derivative 5HepG2 (Liver)Cytotoxicity5.91[6][8]
Hybrid 17MDA-MB-231 (Breast)MTT2.40[26]
Hybrid 17MCF-7 (Breast)MTT2.50[26]
Table 2: Kinase Inhibitory Activity of Pyridopyrimidine Derivatives
CompoundTarget KinaseResult (IC50 in nM)Reference
Derivative 4PIM-111.4[4]
Derivative 10PIM-117.2[4]
Derivative 11PIM-121.4[4]
Staurosporine (Control)PIM-116.7[4]

Conclusion

The suite of cell-based assays described in this guide provides a comprehensive framework for the preclinical evaluation of pyridopyrimidine derivatives as potential anticancer agents. By systematically assessing cytotoxicity, long-term survival, induction of apoptosis, effects on cell cycle progression, and inhibition of cell migration, researchers can build a detailed profile of a compound's efficacy and mechanism of action. This multi-assay approach is critical for identifying and advancing the most promising candidates toward further development as novel cancer therapeutics.

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  • Future Medicinal Chemistry. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]

  • Borowicz, S., et al. (2014). The Soft Agar Colony Formation Assay. Journal of Visualized Experiments, (86), e51495. [Link]

  • JoVE. Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. [Link]

  • Sharma, R., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Molecular Structure, 1262, 133036. [Link]

  • Martinotti, S., & Ranzato, E. Scratch Assay protocol. [Link]

  • Bio-protocol. Cell cycle analysis by flow cytometry. [Link]

  • Broussard, K. C., et al. (2015). Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer. PLoS ONE, 10(5), e0125792. [Link]

  • ibidi GmbH. Wound Healing and Migration Assays. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Biocompare. Choosing an Apoptosis Detection Assay. [Link]

  • ResearchGate. MTT assay to evaluate the cytotoxic potential of a drug. [Link]

  • Al-Said, M. S., et al. (2011). Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. Archiv der Pharmazie, 344(10), 662-670. [Link]

  • Al-Abdullah, E. S., et al. (2014). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Molecules, 19(10), 16496-16509. [Link]

  • Agilent Technologies. Cancer Research: Cell Proliferation and Colony Formation Assays. [Link]

  • Semantic Scholar. Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. [Link]

  • El-Gamal, M. I., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry. [Link]

  • Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Biointerface Research in Applied Chemistry, 14(2), 1-14. [Link]

  • Martins, F., et al. (2024). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Cell Death & Disease, 15(1), 1-13. [Link]

  • Wang, Y., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Expert Opinion on Therapeutic Patents, 34(5), 345-364. [Link]

  • El-Gamal, M. I., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry. [Link]

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Application

scale-up synthesis of 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

Executive Summary This application note details a robust, scalable protocol for the synthesis of 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one , a critical scaffold in the development of kinase inhibitors (e.g., CDK4/6, EGFR,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one , a critical scaffold in the development of kinase inhibitors (e.g., CDK4/6, EGFR, and MPS1 inhibitors).

While traditional routes often utilize multi-step urea fusions or high-pressure aminations, this guide focuses on a one-pot cyclocondensation utilizing 5-amino-2-chloropyridine-4-carboxylic acid and formamidine acetate . This route is selected for its superior atom economy, manageable impurity profile, and avoidance of chromatographic purification, making it suitable for multi-kilogram scale-up.

Introduction & Retrosynthetic Analysis

The pyrido[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with quinazolines and pteridines. The introduction of a chlorine atom at the C-6 position (pyridine ring) provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate diverse libraries.

Structural Considerations

The target molecule features a fused 6,6-bicyclic system. The critical challenge in scale-up is controlling the regiochemistry of the fusion and managing the solubility of the planar, highly crystalline product.

Retrosynthetic Logic

To ensure the correct [3,4-d] fusion, the starting material must possess an amino group and a carboxylic acid (or ester) at the ortho positions of the pyridine ring.

  • Target: 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

  • Disconnection: C2–N3 and C2–N1 bonds (Pyrimidine ring construction).

  • Precursor: 5-Amino-2-chloropyridine-4-carboxylic acid.[1][2]

  • Reagent: Formamidine Acetate (Source of N-C=N methine bridge).

Diagram 1: Retrosynthetic Pathway

Retrosynthesis Target TARGET 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one Precursor PRECURSOR 5-Amino-2-chloropyridine-4-carboxylic acid Precursor->Target Cyclocondensation (One-Pot) Reagent REAGENT Formamidine Acetate Reagent->Target

Caption: Retrosynthetic disconnection revealing the accessible amino-acid precursor.

Process Development: The "Why" Behind the Protocol

Before executing the scale-up, it is vital to understand the critical process parameters (CPPs) optimized during the development phase.

Solvent Selection Strategy

The reaction requires a solvent that supports high temperatures (>110°C) to drive the condensation but poor solubility for the product at room temperature to facilitate isolation by filtration.

SolventBoiling Point (°C)Solubility of SM (Hot)Solubility of Product (Cold)Suitability
Ethanol78ModerateInsolubleLow (Temp too low for kinetics)
DMF153HighHighLow (Poor yield, difficult workup)
2-Methoxyethanol 124 High Low High (Ideal thermodynamic profile)
Diglyme162HighModerateMedium (Harder to dry product)

Expert Insight: 2-Methoxyethanol (Methyl Cellosolve) is the solvent of choice. It allows the reaction to proceed at reflux (~125°C), ensuring complete conversion, yet the fused heterocyclic product crashes out upon cooling, acting as a self-purifying step.

Stoichiometry & Thermodynamics
  • Formamidine Acetate (FA): Used in excess (2.0 – 3.0 equivalents). FA acts as both the carbon donor for the C2 position of the pyrimidine ring and the nitrogen source. It decomposes to release ammonia, which is necessary for the ring closure.

  • Thermodynamics: The reaction is endothermic initially but driven by the entropic gain of releasing water and acetic acid.

Detailed Scale-Up Protocol

Scale: 1.0 kg Input (Starting Material) Expected Yield: 75–85% Equipment: 10L Glass-Lined Reactor (GLR) with overhead stirring, reflux condenser, and nitrogen inertion.

Reagents & Materials
  • 5-Amino-2-chloropyridine-4-carboxylic acid (CAS: 58483-95-7): 1.00 kg (5.80 mol)

  • Formamidine Acetate (CAS: 3473-63-0): 1.81 kg (17.4 mol, 3.0 eq)

  • 2-Methoxyethanol : 5.0 L (5 vol)

  • Ethanol (Absolute) : 2.0 L (for wash)

Step-by-Step Methodology

Step 1: Reactor Charging

  • Ensure the reactor is clean, dry, and inerted with N₂.

  • Charge 2-Methoxyethanol (4.0 L) into the reactor.

  • Engage stirrer (150 RPM).

  • Charge 5-Amino-2-chloropyridine-4-carboxylic acid (1.0 kg) via a powder funnel. Ensure suspension is uniform.

  • Charge Formamidine Acetate (1.81 kg).

    • Note: The reaction mixture will be a thick slurry initially. Increase stir speed to 250 RPM if necessary to maintain suspension.

Step 2: Reaction (Cyclocondensation) 6. Heat the jacket to 135°C to achieve a gentle reflux (internal temp ~124–126°C). 7. Maintain reflux for 12–16 hours .

  • IPC (In-Process Control): Sample at 12h. Analyze by HPLC (C18 column, Water/ACN gradient).
  • Criteria: Starting material < 1.0% area.
  • Observation: The slurry will thin out as the intermediate forms, then thicken again as the product precipitates.

Step 3: Work-Up & Isolation 8. Cool the reaction mixture to 20–25°C over 2 hours. 9. Further cool to 0–5°C and hold for 1 hour to maximize yield. 10. Filter the solids using a Nutsche filter or centrifuge. 11. Displacement Wash: Wash the cake with cold 2-Methoxyethanol (1.0 L). 12. Slurry Wash: Wash the cake with water (2 x 2.0 L) to remove residual acetate salts. 13. Final Wash: Wash with Ethanol (2.0 L) to facilitate drying.

Step 4: Drying 14. Dry the wet cake in a vacuum oven at 50°C for 24 hours. 15. Validation: Check Loss on Drying (LOD) < 0.5%.

Diagram 2: Process Workflow

ProcessFlow Start Start: 1.0kg Batch Reactor Reactor Charge: SM + Formamidine Acetate + 2-Methoxyethanol Start->Reactor Reflux Reflux @ 125°C (12-16 Hours) Reactor->Reflux IPC IPC: HPLC Check (Target > 99%) Reflux->IPC IPC->Reflux Fail (Extend Time) Cool Cool to 0-5°C (Precipitation) IPC->Cool Pass Filter Filtration & Washing (H2O/EtOH) Cool->Filter Dry Vacuum Dry @ 50°C Filter->Dry

Caption: Unit operations flow for the synthesis of 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one.

Characterization & Quality Attributes

The isolated solid is typically a white to off-white powder.

  • 1H NMR (400 MHz, DMSO-d6): δ 12.80 (br s, 1H, NH), 8.95 (s, 1H, H-2), 8.85 (s, 1H, H-8), 8.10 (s, 1H, H-5).

    • Note: The absence of the carboxylic acid proton and the appearance of the pyrimidine C2 proton (around 8.1–8.3 ppm usually, but shifted due to fusion) confirms cyclization.

  • LC-MS (ESI): Calculated for C7H4ClN3O [M+H]+: 182.01. Found: 182.1.

  • Purity: >98% (HPLC area).

Safety & Industrial Hygiene

  • Chloropyridines: Known skin sensitizers. Operators must wear full PPE (Tyvek suit, nitrile gloves, respirator) during solid handling.

  • Formamidine Acetate: Decomposes to release ammonia and acetic acid at high temperatures. Ensure reactor scrubber system is active to neutralize acidic/basic off-gases.

  • 2-Methoxyethanol: Reprotoxic. Strictly handle in a closed system or fume hood. Avoid exposure to pregnant personnel.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<60%) Incomplete precipitation.Cool to -5°C; Add water as anti-solvent (caution: exothermic).
Impurity: Uncyclized Amide Reaction stopped too early.Extend reflux time; Check IPC. Ensure temp >120°C.
Dark Coloration Thermal degradation.Ensure efficient nitrogen inertion (O2 exclusion).
Slow Filtration Fine particle size.Digest the slurry (heat to 60°C then slow cool) to grow crystal size.

References

  • Synthesis of 6-substituted pyrido[3,4-d]pyrimidines. ResearchGate. Available at: [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. PubMed Central (NIH). Available at: [Link]

Sources

Method

Expanding the Synthetic Toolkit: Alternative Coupling Reactions for 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

Introduction: The Significance of the Pyrido[3,4-d]pyrimidin-4(3H)-one Scaffold and the Need for Diverse Synthetic Strategies The pyrido[3,4-d]pyrimidin-4(3H)-one core is a privileged heterocyclic scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrido[3,4-d]pyrimidin-4(3H)-one Scaffold and the Need for Diverse Synthetic Strategies

The pyrido[3,4-d]pyrimidin-4(3H)-one core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide range of biological targets, and derivatives have shown promise as potent and selective inhibitors of various kinases and other enzymes.[1][2] The development of novel therapeutics based on this scaffold is critically dependent on the ability to efficiently and selectively introduce a diverse array of substituents at various positions of the heterocyclic core. The 6-chloro substituent, in particular, serves as a versatile synthetic handle for the introduction of new functionalities through transition metal-catalyzed cross-coupling reactions.

While traditional nucleophilic aromatic substitution reactions have their utility, modern drug discovery programs demand access to a broader chemical space, necessitating the use of more sophisticated and versatile synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have revolutionized the synthesis of complex molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3] Furthermore, the emerging field of C-H activation offers a more atom-economical approach to the functionalization of heterocyclic systems.[4][5]

This comprehensive technical guide provides an in-depth exploration of alternative coupling reactions for the functionalization of 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss the critical experimental parameters that ensure successful and reproducible outcomes.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an organoboron reagent and an organic halide.[6] For the 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one scaffold, this reaction is invaluable for introducing a wide range of aryl and heteroaryl substituents, which can profoundly influence the pharmacological properties of the molecule.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is crucial for the efficiency of the reaction, particularly with an electron-deficient heteroaryl chloride like our substrate. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the Pd(0) catalyst to the C-Cl bond and to promote the subsequent reductive elimination. The base plays a critical role in the transmetalation step, activating the organoboron species.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Cl(L2) Aryl-Pd(II)-Cl(L2) Pd(0)L2->Aryl-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Aryl-Pd(II)-OR(L2) Aryl-Pd(II)-OR(L2) Aryl-Pd(II)-Cl(L2)->Aryl-Pd(II)-OR(L2) Ligand Exchange (Base, e.g., K2CO3) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-OR(L2)->Aryl-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Aryl-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Aryl-Pd(II)-Ar'(L2)->Ar-Ar' Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of chloropyrimidines.[3][6][7]

Materials:

  • 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Dicyclohexyl(2',4',6'-triisopropyl-1,1'-biphenyl-2-yl)phosphine (XPhos) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one (1.0 equiv), the arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-pyrido[3,4-d]pyrimidin-4(3H)-one.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds for Diverse Amine Scaffolds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[5][8] This reaction is particularly valuable for synthesizing libraries of N-substituted pyrido[3,4-d]pyrimidinones, which are of significant interest in medicinal chemistry.

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical, with bulky, electron-rich phosphine ligands being highly effective in promoting the reaction, even with less reactive aryl chlorides. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to facilitate the deprotonation of the amine and the formation of the key palladium-amido complex.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Cl(L2) Aryl-Pd(II)-Cl(L2) Pd(0)L2->Aryl-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) [(Aryl)Pd(II)(L)(HNR'R'')]Cl [(Aryl)Pd(II)(L)(HNR'R'')]Cl Aryl-Pd(II)-Cl(L2)->[(Aryl)Pd(II)(L)(HNR'R'')]Cl Amine Coordination (HNR'R'') (Aryl)Pd(II)(L)(NR'R'') (Aryl)Pd(II)(L)(NR'R'') [(Aryl)Pd(II)(L)(HNR'R'')]Cl->(Aryl)Pd(II)(L)(NR'R'') Deprotonation (Base) (Aryl)Pd(II)(L)(NR'R'')->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' (Aryl)Pd(II)(L)(NR'R'')->Ar-NR'R'' Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of chloropyridines and related heterocycles.[9]

Materials:

  • 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Add 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 16-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution in vacuo and purify the residue by silica gel chromatography to yield the 6-amino-pyrido[3,4-d]pyrimidin-4(3H)-one derivative.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper salts.[7][10] This reaction is instrumental in the synthesis of alkynyl-substituted pyrido[3,4-d]pyrimidinones, which can serve as versatile intermediates for further transformations or as final products with unique biological activities.

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. The use of a copper co-catalyst allows the reaction to proceed under milder conditions.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Cl(L2) Aryl-Pd(II)-Cl(L2) Pd(0)L2->Aryl-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Aryl-Pd(II)-Alkyne(L2) Aryl-Pd(II)-Alkyne(L2) Aryl-Pd(II)-Cl(L2)->Aryl-Pd(II)-Alkyne(L2) Transmetalation Aryl-Pd(II)-Alkyne(L2)->Pd(0)L2 Reductive Elimination Ar-Alkyne Ar-Alkyne Aryl-Pd(II)-Alkyne(L2)->Ar-Alkyne Product Cu(I)Cl Cu(I)Cl Cu(I)-Alkyne Cu(I)-Alkyne Cu(I)-Alkyne->Aryl-Pd(II)-Cl(L2) Cu(I)-Alkyne->Cu(I)Cl Alkyne-H Alkyne-H Alkyne-H->Cu(I)-Alkyne Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure based on the coupling of chloro-heterocycles with terminal alkynes.[11][12]

Materials:

  • 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

  • Terminal alkyne (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a Schlenk tube, add 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous DMF and triethylamine (typically a 2:1 to 5:1 ratio).

  • Add the terminal alkyne (1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature to 60 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to obtain the 6-alkynyl-pyrido[3,4-d]pyrimidin-4(3H)-one.

IV. Direct C-H Arylation: An Emerging Frontier

Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to the formation of new bonds by avoiding the pre-functionalization of one of the coupling partners.[4][13] While still a developing area for the pyrido[3,4-d]pyrimidine scaffold, C-H arylation presents an exciting alternative for the introduction of aryl groups.

Conceptual Overview

Palladium-catalyzed C-H arylation typically involves the reaction of a heteroaromatic compound with an aryl halide. The mechanism is often complex and can vary depending on the specific reaction conditions and substrates. A common pathway involves a concerted metalation-deprotonation (CMD) step, where the palladium catalyst cleaves a C-H bond with the assistance of a base or a ligand.

Due to the inherent reactivity of C-H bonds, achieving high regioselectivity can be a challenge. In the case of the pyrido[3,4-d]pyrimidin-4(3H)-one, the electronic nature of the ring system and potential directing group effects would need to be carefully considered to control the site of functionalization.

Prospective Protocol for C-H Arylation

Conceptual Materials and Conditions:

  • Substrate: Pyrido[3,4-d]pyrimidin-4(3H)-one (unsubstituted at the desired C-H position)

  • Coupling Partner: Aryl iodide or bromide

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: A specialized ligand, often a phosphine or N-heterocyclic carbene (NHC)

  • Base: A carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄)

  • Solvent: A high-boiling polar aprotic solvent (e.g., DMA, NMP)

  • Temperature: Elevated temperatures (120-150 °C) are typically required.

General Workflow:

CH_Arylation_Workflow Start Start Setup Combine Substrate, Aryl Halide, Catalyst, Ligand, and Base in a Sealed Tube Start->Setup Inert Evacuate and Backfill with Inert Gas Setup->Inert Solvent Add Anhydrous Solvent Inert->Solvent React Heat at High Temperature (e.g., 120-150 °C) Solvent->React Monitor Monitor Reaction Progress (LC-MS, GC-MS) React->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify End Purified Product Purify->End

Caption: General workflow for a direct C-H arylation experiment.

V. Comparative Summary of Coupling Reactions

ReactionCoupling PartnersKey ReagentsTypical ConditionsAdvantagesChallenges
Suzuki-Miyaura Aryl/Heteroaryl Halide + OrganoboronPd Catalyst, Ligand, Base80-100 °C, Dioxane/WaterWide functional group tolerance, commercially available reagents.Boronic acid stability, removal of boron byproducts.
Buchwald-Hartwig Aryl/Heteroaryl Halide + AminePd Catalyst, Ligand, Strong Base90-110 °C, TolueneBroad amine scope, direct C-N bond formation.Requires strong base, sensitive to air and moisture.
Sonogashira Aryl/Heteroaryl Halide + Terminal AlkynePd Catalyst, Cu(I) Co-catalyst, BaseRT to 60 °C, DMF/Et₃NMild reaction conditions, direct C(sp²)-C(sp) bond formation.Homocoupling of alkynes, sensitivity to oxygen.
C-H Arylation Heteroarene + Aryl HalidePd Catalyst, Ligand, Base120-150 °C, DMA/NMPAtom-economical, avoids pre-functionalization.Regioselectivity control, harsh reaction conditions.

VI. Conclusion

The ability to strategically modify the 6-position of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold is paramount for the development of novel therapeutic agents. The alternative coupling reactions presented herein—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and direct C-H arylation—offer a powerful and versatile toolkit for researchers and drug development professionals. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, a vast and diverse chemical space can be explored, paving the way for the discovery of the next generation of innovative medicines. Each method presents its own unique advantages and challenges, and the choice of which to employ will depend on the specific synthetic goals and the nature of the desired substituents.

VII. References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Rezaeimanesh, M., et al. (2017). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Research on Chemical Intermediates, 43(1), 431-441. [Link]

  • AbacipharmTech. 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one. [Link]

  • Chen, X., & Engle, K. M. (2020). C–H Functionalization of Pyridines. Organic & Biomolecular Chemistry, 18(40), 7949-7963. [Link]

  • Hassan, Z., et al. (2021). Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. ChemistrySelect, 6(46), 12845-12850. [Link]

  • Bavetsias, V., et al. (2016). Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. Xenobiotica, 46(6), 481-490. [Link]

  • Van Hoof, M., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2148. [Link]

  • Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed direct C–H arylation of (hetero)aromatic compounds. Angewandte Chemie International Edition, 46(6), 834-871. [Link]

  • Pacheco-Benichou, A., et al. (2021). Copper-Catalyzed C–H Arylation of Fused-Pyrimidinone Derivatives Using Diaryliodonium Salts. Catalysts, 11(1), 28. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Buchwald–Hartwig amination. Chemical reviews, 116(19), 12564-12649. [Link]

  • Bunker, K. D., et al. (2023). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 66(17), 12085-12106. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Svobodová, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1957. [Link]

  • Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry–A European Journal, 25(54), 12546-12550. [Link]

  • Knight, B. J., et al. (2023). Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. The Journal of Organic Chemistry, 88(19), 13637-13650. [Link]

  • Heravi, M. M., et al. (2018). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 74(38), 5343-5350. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1935-1942. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one Reactivity

[1] Status: Operational Ticket ID: PYR-34D-CL6 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] The Diagnostic Hub: Why is this molecule "dead"? You are likely encountering a specific...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: PYR-34D-CL6 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

The Diagnostic Hub: Why is this molecule "dead"?

You are likely encountering a specific phenomenon common to fused lactam-pyridine systems: Electronic Deactivation via Tautomeric Anion Formation .

While the 6-chloro position appears electronically primed for Nucleophilic Aromatic Substitution (SNAr) due to its proximity to the pyridine nitrogen (N7), the presence of the lactam (cyclic amide) at position 4 alters the landscape entirely.

The Core Problem: The Lactam Trap

If you are attempting SNAr using a basic nucleophile (amines + base) or a transition metal coupling with a basic activator (e.g., Suzuki-Miyaura with K₂CO₃), you are inadvertently killing the reaction before it starts.

  • Deprotonation: The N3-H proton is acidic (

    
    ).[1] The base removes this proton first.
    
  • Anionic Shielding: The resulting mono-anion is electron-rich.[1] This negative charge density is delocalized throughout the fused system.

  • Nucleophilic Repulsion: The electron-rich ring repels the incoming nucleophile (which is also electron-rich).[1] The activation energy for the attack at C6 skyrockets.

Decision Matrix: Choose Your Rescue Protocol

Use the following flowchart to select the correct troubleshooting path for your synthesis.

Reactivity_Decision_Tree Start Start: Reaction Stalled? Q1 Do you need to retain the C4-Carbonyl (Lactam)? Start->Q1 Path_A NO: I need an amine/substituent at C4 too Q1->Path_A No Path_B YES: The C4-Carbonyl is required Q1->Path_B Yes Sol_A Protocol A: The Dichloride Gateway (Convert C=O to C-Cl first) Path_A->Sol_A Sol_B Protocol B: The Protection Strategy (Block N3 to prevent anion) Path_B->Sol_B High Yield Route Sol_C Protocol C: Acid Catalysis (Avoid Base entirely) Path_B->Sol_C Quick Screen Route

Caption: Decision tree for overcoming reactivity barriers in 6-chloropyrido[3,4-d]pyrimidin-4(3H)-one scaffolds.

Troubleshooting Protocols

Protocol A: The Dichloride Gateway (Aromatization)

Best for: Users who eventually want to substitute the C4 position (e.g., making Palbociclib analogs).

This is the most robust method. By converting the lactam (C=O) to a chloride (C-Cl), you restore the aromaticity of the pyrimidine ring and eliminate the acidic proton. The molecule becomes 4,6-dichloropyrido[3,4-d]pyrimidine , a highly reactive bis-electrophile.[1]

Step-by-Step:

  • Chlorination: Reflux the starting material in POCl₃ (Phosphorus Oxychloride) with a catalytic amount of DMF or DIPEA.

    • Note: This reaction can be sluggish. If POCl₃ alone fails, use PCl₅/POCl₃.

  • Regioselectivity Check:

    • Position 4 (Pyrimidine): Most reactive.[1] Reacts first with nucleophiles at 0°C to RT.

    • Position 6 (Pyridine): Less reactive.[1] Reacts second, usually requiring heat (60-80°C).[1]

  • Execution: Perform your desired substitution at C6 after installing your C4 substituent, or perform a controlled bis-substitution if the nucleophiles are identical.

Data: Regioselectivity of 4,6-Dichloro Intermediate

Nucleophile (1.0 eq) Temperature Major Product Position Yield (Est.)
Primary Amine 0°C C4-Substitution >85%
Primary Amine 80°C C4, C6-Bis-substitution >90%

| Boronic Acid (Suzuki) | 60°C (Pd) | C6-Substitution* | Variable |[1]

*Note: Pd-catalyzed coupling often favors the more electron-deficient C4, but steric hindrance at C4 can push coupling to C6 depending on the ligand.[1]

Protocol B: The Protection Strategy (Retaining the Lactam)

Best for: Users who strictly need the C4-one moiety untouched.[1]

If you cannot convert the C=O to C-Cl, you must "cap" the N3 nitrogen to prevent it from becoming an anion.

Recommended Protecting Groups:

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent stability, removed by fluoride (TBAF).[1]

  • PMB (p-Methoxybenzyl): Removed by oxidative conditions (CAN) or strong acid (TFA).[1]

  • Bn (Benzyl): Robust, but requires hydrogenation or harsh acid to remove (may reduce the Cl).[1]

Workflow:

  • Protection: React starting material with SEM-Cl and NaH in DMF (0°C).

  • Reaction: The resulting N-SEM species is neutral and electron-deficient.[1] The 6-Cl is now activated for SNAr or Pd-coupling.[1]

  • Deprotection: Treat with TBAF/THF to restore the lactam.

Protocol C: Palladium Catalysis (Ligand Selection)

Best for: C-C bond formation (Suzuki/Stille) at the 6-position.[1]

Direct coupling on the unprotected lactam is difficult due to catalyst poisoning (Pd coordinates to the amide).

Optimized Conditions:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: XPhos or BrettPhos . These bulky, electron-rich phosphines prevent the Pd from getting "stuck" on the lactam nitrogen and facilitate oxidative addition into the aryl chloride.

  • Base: Use a weak base if possible (K₃PO₄) to minimize anion formation, or use the Protection Strategy (Protocol B) for best results.[1]

  • Solvent: 1,4-Dioxane or t-Amyl alcohol (anhydrous).[1]

FAQ: Common Failure Modes

Q: My reaction mixture turns into a thick sludge and nothing happens. A: Solubility Issue. Fused lactams have high lattice energy due to intermolecular H-bonding.[1]

  • Fix: Switch solvents to NMP (N-Methyl-2-pyrrolidone) or DMA (Dimethylacetamide) .[1]

  • Fix: Use microwave irradiation (120°C, 10-30 mins).[1] The rapid heating often overcomes the solubility barrier better than conventional reflux.

Q: I see starting material consumption, but I isolated a product where the Cl is gone and replaced by H. A: Hydrodehalogenation. This is common in Pd-catalyzed reactions involving hydridic sources (like formate or alcohols) or excessive heating.[1]

  • Fix: Ensure solvents are anhydrous. Switch from isopropanol/ethanol to Dioxane/Toluene. Lower the temperature and use a more active catalyst (e.g., Pd-118) to speed up the coupling over the side reaction.

Q: Can I use acid catalysis for SNAr? A: Yes. If you are adding an aniline or amine, try using HCl in Dioxane or p-TSA in Butanol at reflux.[1]

  • Mechanism:[2][3][4][5][6] The acid protonates the pyridine nitrogen (N7), making the ring highly electrophilic (positive charge). This allows the nucleophile to attack C6 without generating the deactivating anion at N3.

Mechanistic Visualization

Understanding the "Anion Trap" is critical. The diagram below illustrates why basic conditions deactivate the ring.

Anion_Deactivation Substrate Neutral Substrate (Reactive) Base Base Added (NaH, K2CO3, etc.) Substrate->Base Anion N3-Anion Form (Electron Rich) Base->Anion Deprotonation Resonance Negative Charge Delocalized to Ring Anion->Resonance Result Nucleophile Repelled (NO REACTION) Resonance->Result Deactivation

Caption: The mechanism of ring deactivation via N3-deprotonation under basic conditions.[1]

References

  • VanderWel, S. N., et al. (2005).[1] "Pyrido[2,3-d]pyrimidines-7-ones as inhibitors of cyclin-dependent kinases." Journal of Medicinal Chemistry. (Discusses the reactivity and synthesis of similar Palbociclib precursors).

  • Barvian, M., et al. (2000).[1] "Synthesis and biological evaluation of pyrido[2,3-d]pyrimidin-7-one p38 alpha inhibitors." Journal of Medicinal Chemistry. (Foundational text on the SNAr reactivity of fused pyridopyrimidines).

  • Carlin, L. E., et al. (2015).[1] "Preparation of 4-anilinopyrido[3,4-d]pyrimidine prodrugs as kinase inhibitors." Patent WO2015092431. (Specific protocols for functionalizing the pyrido[3,4-d] system).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[7] (General reference for tautomerism in fused hydroxypyrimidines). [1]

Disclaimer: These protocols involve hazardous chemicals (POCl₃, strong bases).[1] Always consult your institution's safety data sheets (SDS) and perform a risk assessment before experimentation.

Sources

Optimization

Technical Support Center: Advanced Coupling Strategies for Sterically Hindered Pyridopyrimidines

Welcome to the technical support center for managing sterically hindered coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing sterically hindered coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C and C-N bond formation on substituted pyridopyrimidine scaffolds. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the challenges and the rationale behind the solutions we recommend.

Introduction: The Challenge of the Pyridopyrimidine Core

The pyridopyrimidine scaffold is a cornerstone in modern drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents. However, its functionalization, particularly when substituted with bulky groups, presents a significant synthetic challenge. Two primary issues often converge:

  • Electronic Effects: The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards certain reactions. Furthermore, its Lewis basicity can lead to coordination with the metal catalyst, potentially inhibiting or poisoning it.[1]

  • Steric Hindrance: Bulky substituents, especially those positioned ortho to the reaction site (e.g., a halogen in a Suzuki coupling or an amine in a Buchwald-Hartwig amination), can physically block the approach of the catalyst and the coupling partner. This steric clash can dramatically slow down or completely stall key steps in the catalytic cycle, leading to low or no product yield.

This guide provides a series of troubleshooting steps and frequently asked questions to address these challenges head-on, focusing on two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with a substituted 2-chloro-pyridopyrimidine is failing or giving very low yields. What is the most likely cause?

Low yield in this context is most often a result of an inefficient oxidative addition step, which is the first and often rate-limiting step of the catalytic cycle. The steric bulk around the C-Cl bond and the electronic nature of the pyridopyrimidine ring make this step particularly challenging.

Causality: A standard catalyst like Pd(PPh₃)₄ may be too sterically crowded by its own four ligands to approach the hindered C-Cl bond. Furthermore, less reactive aryl chlorides require highly active catalysts to react efficiently.

Solution: The key is to use a catalyst system that favors the formation of a highly reactive, coordinatively unsaturated L-Pd(0) species (where L is a single phosphine ligand). This is achieved by employing bulky, electron-rich dialkylbiaryl phosphine ligands.

  • Recommended Ligands: XPhos and SPhos are industry-standard ligands for this purpose. Their steric bulk promotes the dissociation of L₂-Pd(0) to the more active L-Pd(0) intermediate and accelerates the final reductive elimination step.[2]

  • Recommended Precatalysts: Using modern palladacycle precatalysts (e.g., XPhos-Pd-G3) is highly advisable. These catalysts are air-stable and efficiently generate the active L-Pd(0) species under the reaction conditions, avoiding inefficient in-situ reduction of Pd(II) sources which can lead to catalyst decomposition.[3]

Q2: I am attempting a Buchwald-Hartwig amination on a hindered pyridopyrimidine substrate and observe significant starting material decomposition and minimal product. What should I investigate first?

While catalyst choice is important, the base and temperature are critical parameters in Buchwald-Hartwig aminations, especially with sensitive heteroaromatic substrates. Strong bases like sodium tert-butoxide (NaOtBu), while often necessary to deprotonate the amine, can also promote side reactions or degradation of the pyridopyrimidine core at elevated temperatures.

Causality: The combination of a strong base and high heat can lead to undesired nucleophilic aromatic substitution (SNAr) reactions or decomposition of the starting material before the catalytic cycle can efficiently turn over.

Solution: A systematic optimization of the base and reaction temperature is required.

  • Switch to a Weaker Base: If NaOtBu is causing decomposition, consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These weaker bases can be effective, especially when paired with an appropriate solvent system, but may require higher temperatures or longer reaction times.[4]

  • Temperature Screening: Do not assume that higher temperatures are always better. Run the reaction at a lower temperature (e.g., 80 °C) for a longer period. Excessive heat can accelerate catalyst deactivation.[3]

  • Ligand Choice: For challenging aminations, bidentate ligands like Xantphos can be effective. They form a stable complex with the palladium center, which can prevent catalyst decomposition and facilitate the reductive elimination step.[5]

Q3: In my Suzuki coupling, I'm seeing a significant amount of my boronic acid being converted back to the corresponding arene (protodeboronation). How can I prevent this?

Protodeboronation is a common and often overlooked side reaction, particularly with electron-rich or unstable heteroaryl boronic acids.[6] It is catalyzed by the presence of water and base and can be exacerbated by certain reaction conditions.

Causality: The C-B bond is susceptible to cleavage by a proton source (hydrolysis). This process can be slow, but if the desired transmetalation step in the Suzuki cycle is also slow (due to steric hindrance), protodeboronation can become a major competing pathway.[6][7] Interestingly, some bulky phosphine ligands can accelerate palladium-catalyzed protodeboronation, creating a paradoxical situation where the ligand chosen to overcome steric hindrance might also promote this side reaction.

Solutions:

  • Use Anhydrous Conditions: If possible, use anhydrous solvents (e.g., toluene, dioxane) and a non-aqueous base like potassium fluoride (KF) or potassium phosphate (K₃PO₄).

  • Use Boronate Esters: Pinacol (BPin) or MIDA boronate esters are significantly more stable towards hydrolysis than the corresponding boronic acids.[3] They slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing the rate of protodeboronation.[6]

  • Control Temperature: A counterintuitive phenomenon can occur where protodeboronation is more prevalent at lower temperatures. This may happen if the rate of transmetalation is significantly slower at room temperature, allowing the boronic acid more time to decompose in the basic aqueous phase. If you observe this, running the reaction at a moderately elevated temperature (e.g., 75-85 °C) may cause the productive Suzuki coupling to outcompete the decomposition pathway.[7]

Troubleshooting Guide: Low Conversion in Sterically Hindered Couplings

When faced with a low-yielding coupling reaction involving a hindered pyridopyrimidine, a systematic approach is crucial. The following workflow helps to diagnose and solve the most common issues.

TroubleshootingWorkflow start Low Yield / No Reaction check_reagents Step 1: Verify Reagent Quality & Stoichiometry start->check_reagents Begin Here check_setup Step 2: Ensure Inert Atmosphere check_reagents->check_setup Reagents OK optimize_catalyst Step 3: Optimize Catalyst System check_setup->optimize_catalyst Setup is Inert optimize_conditions Step 4: Optimize Reaction Conditions check_setup->optimize_conditions Setup OK, Catalyst is Modern ligand_choice Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) optimize_catalyst->ligand_choice Problem: Oxidative Addition or Reductive Elimination precatalyst Use Modern Precatalyst (e.g., G3-Palladacycle) optimize_catalyst->precatalyst base_choice Screen Bases (e.g., K₃PO₄, Cs₂CO₃ vs. NaOtBu) optimize_conditions->base_choice Problem: Substrate Decomposition or Side Reactions temp_solvent Screen Temperature & Solvent Consider Microwave Heating optimize_conditions->temp_solvent boron_source For Suzuki: Use Boronate Ester (BPin, MIDA) optimize_conditions->boron_source ligand_choice->optimize_conditions precatalyst->optimize_conditions

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Mechanistic Insight: The Role of Bulky Ligands

Understanding why certain ligands are effective is key to rational problem-solving. The Suzuki-Miyaura catalytic cycle illustrates the critical points of intervention.

SuzukiCycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X PdII L-Pd(II)(Ar¹)(X) OxAdd->PdII label_ox STERIC HINDRANCE CHALLENGE #1 Bulky Ar¹-X impedes approach of Pd(0) Transmetal Transmetalation PdII->Transmetal + Ar²-B(OR)₂ PdII_Ar2 L-Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar¹-Ar² (Product) RedElim->Product label_re STERIC HINDRANCE CHALLENGE #2 Bulky Ar¹ and Ar² must be cis to couple

Sources

Reference Data & Comparative Studies

Validation

Halogen Hierarchy: Comparative Reactivity of Chloro- vs. Bromo-Pyridopyrimidines in Cross-Coupling

Executive Summary In the synthesis of kinase inhibitors and complex bioactive scaffolds, pyridopyrimidines (specifically the pyrido[2,3-d]pyrimidine isomer) represent a privileged class.[1] While general organic chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and complex bioactive scaffolds, pyridopyrimidines (specifically the pyrido[2,3-d]pyrimidine isomer) represent a privileged class.[1] While general organic chemistry dictates that aryl bromides are superior cross-coupling partners to aryl chlorides due to weaker bond dissociation energies (BDE), this rule is attenuated in pyridopyrimidines.

Due to the significant electron deficiency induced by the three nitrogen atoms, the C–Cl bond at the C4 position is highly activated , often rivaling the reactivity of unactivated aryl bromides. Consequently, while bromo-derivatives offer faster kinetics and milder conditions, chloro-derivatives are frequently the more strategic choice for early-stage discovery due to cost-efficiency and sufficient reactivity, provided the correct ligand systems are employed.

Part 1: Mechanistic Underpinnings[2]

The "Nitrogen Effect" on Oxidative Addition

The rate-determining step in Pd-catalyzed cross-coupling of these heterocycles is Oxidative Addition (OA) .

  • Standard Model: Pd(0) inserts into C–X.[2] Rate: I > Br > Cl >> F .

  • Pyridopyrimidine Deviation: The pyridine and pyrimidine rings withdraw electron density, lowering the LUMO energy of the C–X bond. This makes the C–Cl bond significantly more susceptible to Pd(0) insertion than in a standard phenyl chloride.

Key Insight: At the C4 position , the C–Cl bond is activated by the para-nitrogen (N8) and the ortho-nitrogen (N3). This electronic activation can compensate for the stronger C–Cl bond strength (approx. 96 kcal/mol) compared to C–Br (approx. 81 kcal/mol).

Visualization: The Catalytic Landscape

The following diagram illustrates the kinetic divergence between Chloro- and Bromo-substrates within the catalytic cycle.

CatalyticCycle cluster_legend Reactivity Pathways Pd0 Pd(0) Active Species Complex_Br Pd(II)-Br Complex (Fast Formation) Pd0->Complex_Br Oxidative Addition (Low Barrier) Complex_Cl Pd(II)-Cl Complex (Slow Formation) Pd0->Complex_Cl Oxidative Addition (High Barrier - Requires Heat/Ligand) Transmetal Transmetallation (Boronic Acid/Base) Complex_Br->Transmetal Complex_Cl->Transmetal Prod Coupled Product + Pd(0) Transmetal->Prod Reductive Elimination Prod->Pd0 Regeneration legend_text Green Path: Preferred for Bromo Red Path: Preferred for Chloro (Activated)

Figure 1: Kinetic bifurcation in the oxidative addition step. Note that for pyridopyrimidines, the "Red Path" barrier is lowered by ring electronics.

Part 2: Comparative Data Analysis

Reactivity Matrix: C-Cl vs. C-Br

The following table synthesizes experimental trends for C4-substituted pyrido[2,3-d]pyrimidines in Suzuki-Miyaura coupling.

Feature4-Bromo-pyrido[2,3-d]pyrimidine 4-Chloro-pyrido[2,3-d]pyrimidine
Bond Dissociation Energy ~81 kcal/mol~96 kcal/mol
Oxidative Addition Rate Fast (

)
Slow (requires activation)
Standard Catalyst Pd(PPh

)

or Pd(dppf)Cl

Requires Pd

(dba)

+ SPhos/XPhos or Pd(PPh

)

at high temp
Reaction Temp 60°C - 80°C90°C - 110°C (or Microwave 120°C)
Hydrolytic Stability Moderate (prone to hydrolysis)High (shelf-stable)
Cost (Commercial) High (

$)
Low ($)
Site Selectivity in Dihalo-Systems

When multiple halogens are present (e.g., 2,4-dichloro), selectivity is governed by electrophilicity.

  • Rule: C4 > C2 > C7/C6 .

  • Mechanism: The C4 position is most electron-deficient. In a 2,4-dichloropyrido[2,3-d]pyrimidine, the Pd catalyst will almost exclusively insert at C4 first .

  • The "Bromo-Trick": If you need to couple at C2 first, you cannot easily use the dichloro-substrate. However, if you synthesize 2-bromo-4-chloropyrido[2,3-d]pyrimidine (difficult to access), the Br would react first. More commonly, researchers use C4-blocking groups (like a thioether) or exploit the massive reactivity difference to couple C4-Cl first, then C2-Cl.

Part 3: Experimental Protocols

Protocol A: The "Standard" Method (For Bromo- or Activated Chloro-Substrates)

Best for: 4-bromopyridopyrimidines or 4-chloropyridopyrimidines with simple coupling partners.

  • Reagents:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.2 equiv)[2]

    • Catalyst: Pd(PPh

      
      )
      
      
      
      (5 mol%)
    • Base: Na

      
      CO
      
      
      
      (2.0 M aq, 3.0 equiv)
    • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Procedure:

    • Degas solvents with N

      
       for 15 mins.
      
    • Combine solids in a sealed tube. Add solvent and base.[1][3]

    • Heat to 80°C for 4–6 hours.

  • Expected Outcome: Full conversion for Br; >80% for Cl (may require longer time).

Protocol B: The "High-Performance" Method (For Deactivated Chloro-Substrates)

Best for: 2-chloropyridopyrimidines or sterically hindered partners.

  • Reagents:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Pre-Catalyst: Pd

      
      (dba)
      
      
      
      (2 mol%)
    • Ligand: XPhos or SPhos (4–8 mol%) (Ratio Pd:L = 1:2)

    • Base: K

      
      PO
      
      
      
      (3.0 equiv)[2]
    • Solvent: Toluene/Water (10:1) or n-Butanol

  • Procedure:

    • Pre-stir Pd source and ligand in solvent for 10 mins to form the active species.

    • Add substrate, boronic acid, and base.[1][2]

    • Heat to 100°C (or microwave at 120°C for 20 mins).

  • Why this works: Dialkylbiaryl phosphines (Buchwald ligands) facilitate oxidative addition into the stronger C–Cl bond and stabilize the Pd(0) intermediate.

Part 4: Decision Logic & Site Selectivity

The following logic flow helps determine the correct starting material and strategy based on your target regiochemistry.

SelectivityLogic Start Target: Bis-Aryl Pyridopyrimidine Q1 Are the aryl groups identical? Start->Q1 Path_Identical Yes: Use 2,4-Dichloro (Double Coupling) Q1->Path_Identical Symmetric Path_Diff No: Sequential Coupling Required Q1->Path_Diff Asymmetric Q2 Which position needs the more valuable/fragile aryl group? Path_Diff->Q2 Path_C4 C4 Position (Reacts First) Q2->Path_C4 Valuable Group at C4 Path_C2 C2 Position (Reacts Second) Q2->Path_C2 Valuable Group at C2 Action1 Step 1: Couple at C4 (Mild Conditions) Substrate: 2,4-Dichloro Path_C4->Action1 Path_C2->Action1 WARNING: C4 reacts first. Must use C4-protecting group strategy or accept yield loss. Action2 Step 2: Couple at C2 (Harsh Conditions) Requires: SPhos/XPhos + Heat Action1->Action2

Figure 2: Strategic decision tree for sequential functionalization of 2,4-dihalopyridopyrimidines.

References

  • Schoffstall, A. M., et al. (2022).[4] A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. Link

  • Lewis, A. K., et al. (2003). Synthetic, Structural, and Mechanistic Studies on the Oxidative Addition of Aromatic Chlorides to a Palladium (N-Heterocyclic Carbene) Complex. Journal of the American Chemical Society. Link

  • BenchChem Application Note. (2025). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine. Link

  • Gong, Y., et al. (2010). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI Catalysts. Link

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Link

Sources

Comparative

A Comparative Guide to the Validation of 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one Derivatives in Cancer Cell Lines

In the landscape of oncology drug discovery, the pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. This guide provides an in-depth technical compariso...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. This guide provides an in-depth technical comparison and validation framework for a specific subclass: 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one derivatives. We will explore the rationale behind their design, present a comprehensive methodology for their evaluation in cancer cell lines, and compare their performance against alternative compounds, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the therapeutic potential of this promising class of molecules.

Introduction: The Rationale for Targeting Kinase Signaling with Pyrido[3,4-d]pyrimidines

The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways, many of which are regulated by protein kinases. The fused pyrimidine derivatives, particularly the pyrido[3,4-d]pyrimidine core, have garnered significant interest due to their structural resemblance to the purine bases of ATP, the primary substrate for kinases. This mimicry allows them to act as competitive inhibitors at the ATP-binding site of various kinases, thereby blocking downstream signaling cascades that promote cell growth, survival, and proliferation.[1]

The anticancer activities of many fused pyrimidine and pyridone derivatives have been linked to their ability to inhibit key signaling pathways that regulate cellular functions like proliferation, differentiation, apoptosis, and migration.[1] Deregulation of these pathways is a hallmark of many cancer types.[1] Consequently, derivatives of pyrido[3,4-d]pyrimidine that selectively target these aberrant pathways represent a promising avenue for molecularly targeted cancer therapy, offering the potential for greater efficacy and reduced off-target effects compared to traditional cytotoxic chemotherapy.[1]

The addition of a chlorine atom at the 6-position of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold is a strategic chemical modification. Halogen atoms, like chlorine, can modulate the electronic properties and steric profile of a molecule, potentially enhancing its binding affinity and selectivity for the target kinase. Furthermore, the chloro group can serve as a chemical handle for further synthetic modifications, allowing for the generation of diverse chemical libraries to explore structure-activity relationships (SAR).

Comparative Validation of Novel Pyrido[3,4-d]pyrimidine Derivatives: A Case Study

To illustrate the validation process, we will reference a study by Wei and Malhotra (2012), which, while focusing on derivatives synthesized from a 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine intermediate, provides a robust framework and valuable comparative data applicable to the broader class of chloro-substituted pyrido[3,4-d]pyrimidines.[1][2]

Synthesis of Chloro-Substituted Pyrido[3,4-d]pyrimidine Derivatives

The synthesis of these derivatives begins with a key chlorinated intermediate, which allows for the introduction of various substituents at the C-4 position through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.[1][2] This synthetic flexibility is crucial for exploring the SAR and optimizing the anticancer activity of the lead compounds.[1][2]

In Vitro Anticancer Activity Screening: The NCI-60 Panel

A standardized and highly informative method for preliminary anticancer screening is the U.S. National Cancer Institute's 60 human cancer cell line (NCI-60) panel.[1][3] This panel represents a diverse range of cancer types, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.[1] The NCI-60 screen offers several advantages:

  • Physiological Relevance: It measures the activity of a compound in a cellular context, accounting for factors like ATP concentrations and enzyme levels.[1]

  • Disease-Oriented Selectivity: Screening against a wide array of tumor types can rapidly identify compounds with selective toxicity towards particular cancers.[1]

  • Mechanistic Insights: The pattern of sensitivity and resistance across the cell lines can provide clues about the compound's mechanism of action.[1]

In the representative study, a series of sixteen pyrido[3,4-d]pyrimidine analogs were evaluated against the NCI-60 panel.[1] While many cell lines were largely unresponsive, several compounds demonstrated highly selective growth inhibition against specific cell lines, notably the UO-31 renal cancer cell line and the MCF-7 and MDA-MB-468 breast cancer cell lines.[1] This selectivity is particularly interesting as these cell lines are known to overexpress various growth factor receptors, such as EGFR and HER2/Neu, suggesting a potential mechanism of action.[1]

Comparative Performance of Pyrido[3,4-d]pyrimidine Derivatives

The data from the NCI-60 screen allows for a direct comparison of the anticancer activity of different derivatives. The following table summarizes the growth percentage of selected cell lines treated with various pyrido[3,4-d]pyrimidine analogs at a concentration of 10 µM.[1] A lower growth percentage indicates greater inhibitory activity.

Compound IDR Group (at C-8)R1 Group (at C-4)UO-31 (Renal Cancer) Growth %MCF-7 (Breast Cancer) Growth %MDA-MB-468 (Breast Cancer) Growth %
12 –OMe–NHPh88.3578.4556.49
13 –OMe–NHPh-4-Cl42.85 62.1659.96
14 –OMe–NHPh-4-OMe57.6772.9576.31
16 –OMe–SPh75.3391.91112.04
21 –OMe–Ph-3-F108.8239.23 28.58
22 –OH–NHPh73.6880.78125.96
23 –OH–NHPh-4-Cl54.4980.96134.82

Key Observations from the Comparative Data:

  • Impact of the C-4 Substituent: Compounds with an amine linker (–NH–) at the C-4 position (compounds 13 and 23) showed superior inhibitory activity against the UO-31 renal cancer cell line compared to those with a thiol (–S–) linker (compound 16) or a direct C-C bond.[1] This suggests that the nature of the substituent at this position is critical for activity.

  • Influence of the C-8 Substituent: Analogs with an 8-methoxy group (e.g., compound 13) demonstrated better activity against the UO-31 cell line compared to their counterparts with a hydroxy group (e.g., compound 23), indicating that the methoxy group is favored at this position.[1]

  • Electronic Effects: Compound 13, with an electron-withdrawing chloro-substituent on the phenyl ring at the C-4 position, exhibited better growth inhibition against UO-31 cells compared to the unsubstituted analog (compound 12) and the analog with an electron-donating methoxy group (compound 14).[1]

  • Selective Breast Cancer Activity: Compound 21, with a 3-fluoro-phenyl group at the C-4 position, displayed the most potent and selective growth inhibition against the MCF-7 and MDA-MB-468 breast cancer cell lines.[1]

These findings underscore the importance of systematic chemical modifications and comprehensive screening to identify derivatives with potent and selective anticancer activity.

Experimental Protocols for In-Depth Validation

Once promising lead compounds are identified from initial screens, a series of more detailed in vitro assays are necessary to elucidate their mechanism of action and confirm their therapeutic potential. The following are detailed, step-by-step methodologies for key experiments.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one derivatives and a reference drug (e.g., Erlotinib or Doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Induction: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This assay determines the effect of the compound on cell cycle progression.[7][8]

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cells in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.

Target Engagement and Signaling Pathway Modulation: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of the compound on the expression and phosphorylation status of key signaling proteins.[9][10]

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clear overview of the validation process and the targeted signaling pathway, the following diagrams have been generated using Graphviz.

Experimental Workflow for Validation of Pyrido[3,4-d]pyrimidine Derivatives

G cluster_0 Compound Synthesis & Screening cluster_1 In-depth In Vitro Validation Synthesis Synthesis NCI60 NCI60 Synthesis->NCI60 Initial Screening MTT MTT NCI60->MTT Lead Compound Identification Apoptosis Apoptosis MTT->Apoptosis Functional Assays CellCycle CellCycle Apoptosis->CellCycle WesternBlot WesternBlot CellCycle->WesternBlot Mechanism of Action

Caption: A streamlined workflow for the validation of novel anticancer compounds.

Targeted EGFR Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound 6-Chloropyrido[3,4-d] pyrimidin-4(3H)-one Compound->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by pyrido[3,4-d]pyrimidine derivatives.

Conclusion and Future Directions

The validation of 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one derivatives in cancer cell lines is a multi-faceted process that requires a systematic and rigorous approach. The initial screening using a broad panel of cancer cell lines, such as the NCI-60, is instrumental in identifying lead compounds with selective anticancer activity. Subsequent in-depth in vitro assays, including assessments of cell viability, apoptosis, and cell cycle progression, are essential for characterizing the biological effects of these compounds. Furthermore, mechanistic studies, such as Western blotting, are crucial for confirming their engagement with the intended molecular targets and elucidating their impact on key signaling pathways.

The comparative data presented in this guide highlight the significant potential of the pyrido[3,4-d]pyrimidine scaffold in cancer drug discovery. The strategic incorporation of a chloro-substituent and other chemical modifications can lead to the development of highly potent and selective kinase inhibitors. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds and evaluating their efficacy in in vivo preclinical models of cancer.

References

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  • Wei, L., & Malhotra, S. V. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. [Link]

  • Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. (2022). Journal of the Iranian Chemical Society. [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (n.d.). ResearchGate. [Link]

  • Unlocking the Molecular Secrets of Antifolate Drug Resistance: A Multi-Omics Investigation of the NCI-60 Cell Line Panel. (2023). PubMed Central. [Link]

  • Robert, H. S. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. [Link]

  • Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. (2018). PubMed. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (2022). PubMed. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). PubMed Central. [Link]

  • 18F-Labeled Pyrido[3,4-d]pyrimidine as an Effective Probe for Imaging of L858R Mutant Epidermal Growth Factor Receptor. (2016). PubMed. [Link]

  • Assaying cell cycle status using flow cytometry. (2014). PubMed Central. [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2023). MDPI. [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Crown Bioscience. [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). PubMed. [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2023). StatPearls. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Cell Cycle Analysis. (n.d.). University of Wisconsin Carbone Cancer Center. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. [Link]

  • Determining Cell Cycle Stages by Flow Cytometry. (2017). ResearchGate. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). BosterBio. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2016). ResearchGate. [Link]

  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. (n.d.). Bio-Techne. [Link]

  • NCI-60 Human Tumor Cell Line Screen. (n.d.). National Cancer Institute. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. (2015). ACS Publications. [Link]

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Sources

Validation

A Comparative Guide to Assessing the Selectivity of Kinase Inhibitors Derived from the 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one Scaffold

Introduction: The Pyrido[3,4-d]pyrimidine Scaffold - A New Frontier in Kinase Selectivity The quest for selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinase inhibitors t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrido[3,4-d]pyrimidine Scaffold - A New Frontier in Kinase Selectivity

The quest for selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinase inhibitors that precisely engage their intended target while avoiding off-target interactions offer the promise of enhanced efficacy and a wider therapeutic window. The pyridopyrimidine core is a well-established "privileged scaffold" in this arena, forming the foundation of numerous inhibitors. However, the specific isomeric form of this scaffold is critical in dictating target selectivity.

While scaffolds like the pyrido[2,3-d]pyrimidine have been extensively developed, leading to potent inhibitors such as the Fibroblast Growth Factor Receptor (FGFR) inhibitor PD173074, the related pyrido[3,4-d]pyrimidine core has emerged as a distinct and promising framework.[1][2] Recent studies have highlighted its potential for generating highly selective inhibitors against challenging targets like Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the mitotic checkpoint.[1][2]

This guide provides an in-depth comparison of kinase inhibitors derived from the 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one scaffold. We will dissect their selectivity profiles, contrast them with inhibitors from related scaffolds, and provide detailed, field-proven methodologies for their comprehensive assessment. Our focus is not just on the "how" but the "why," explaining the causality behind experimental choices to empower researchers in their own drug development programs.

Comparative Selectivity Analysis: MPS1 vs. Pan-FGFR Inhibition

The positioning of the nitrogen atom within the pyridine ring of the pyridopyrimidine core fundamentally alters the geometry and electronic properties of the molecule, leading to distinct binding modes and, consequently, different selectivity profiles.

Case Study 1: Pyrido[3,4-d]pyrimidine Derivatives as Potent and Selective MPS1 Inhibitors

Recent structure-based design efforts have successfully utilized the pyrido[3,4-d]pyrimidine core to produce inhibitors with remarkable selectivity for MPS1 kinase.[2] These compounds are crucial for exploring the therapeutic potential of targeting the spindle assembly checkpoint in cancer. A representative compound, 34h from a published study, demonstrates potent inhibition of MPS1 with excellent selectivity against a panel of related cell-cycle kinases and the broader kinome.[2]

Kinase TargetInhibitor 34h IC50 (µM)[2]
MPS1 0.0011
JNK10.11
JNK20.22
TNK2>80% inhibition at 1 µM
LRRK2>80% inhibition at 1 µM

Table 1: Selectivity profile of a representative pyrido[3,4-d]pyrimidine-based MPS1 inhibitor. The data highlights high selectivity for MPS1 over other kinases, including the structurally related JNK1 and JNK2.

The selectivity is driven by the unique conformation adopted by the pyrido[3,4-d]pyrimidine core, which presents its substituents in a manner that achieves optimal interactions within the ATP-binding pocket of MPS1 while clashing with residues in other kinases.[2]

Case Study 2: PD173074 - A Pyrido[2,3-d]pyrimidine-Based Pan-FGFR/VEGFR Inhibitor

In contrast, the pyrido[2,3-d]pyrimidine scaffold, exemplified by PD173074, has been developed as a potent, ATP-competitive inhibitor of FGFRs and Vascular Endothelial Growth Factor Receptors (VEGFRs).[3][4][5][6] Its broader selectivity profile, while effective for inhibiting angiogenesis and tumor growth driven by these receptor tyrosine kinases (RTKs), differs significantly from the targeted profile of the MPS1 inhibitors.[7][8]

Kinase TargetPD173074 IC50 (nM)
FGFR1 ~5-25 [3][4][5]
FGFR3 ~5 [3]
VEGFR2 (KDR) 100-200 [4][5]
PDGFR>20,000
c-Src>20,000

Table 2: Selectivity profile of PD173074. This inhibitor potently targets multiple members of the FGFR family and also shows significant activity against VEGFR2, making it a multi-kinase inhibitor.

The structure-activity relationship (SAR) for this class shows that modifications can modulate potency across the FGFR family but often retain this multi-kinase profile, which can be therapeutically advantageous or a source of off-target effects depending on the indication.[9][10]

Methodologies for Assessing Kinase Inhibitor Selectivity

A robust assessment of inhibitor selectivity requires a multi-faceted approach, combining direct biochemical assays with cell-based methods that reflect the complexities of the intracellular environment.

Logical Workflow for Kinase Selectivity Profiling

The following workflow provides a structured approach to characterizing a novel inhibitor, moving from initial potency measurements to broad, unbiased profiling.

G cluster_0 Initial Characterization cluster_1 Focused Selectivity Panel cluster_2 Cellular Target Engagement cluster_3 Unbiased Global Profiling a Compound Synthesis (e.g., 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one derivative) b Primary Biochemical Assay (On-Target Potency, IC50) a->b c Biochemical Screening (Panel of ~10-20 related kinases) b->c Initial Hit d Cellular Thermal Shift Assay (CETSA) (Confirms target binding in cells) c->d Selective Candidate e Phospho-Substrate Western Blot (Confirms pathway inhibition) d->e f Broad Kinome Profiling (e.g., KINOMEscan, >400 kinases) e->f Cell-Active Candidate g Phosphoproteomics (MS-based) (Identifies global phosphorylation changes) f->g

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

Experimental Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust, luminescence-based method suitable for determining IC50 values against a panel of purified kinases.[11]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the ADP concentration and, therefore, to kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor (e.g., starting from 100 µM) in a buffer containing 1% DMSO.

  • Assay Plate Setup (384-well):

    • Add 1 µL of the diluted compound or DMSO (as a control) to the appropriate wells.

    • Add 2 µL of a solution containing the target kinase and its specific substrate peptide in reaction buffer.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 2 µL of ATP solution (at the determined Km concentration for the specific kinase) to all wells to start the reaction.

  • Incubation: Incubate the plate for 1-2 hours at 30°C. The optimal time should be determined during assay development to ensure the reaction is within the linear range.

  • Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., PheraStar or similar).

  • Data Analysis: Normalize the data using 'no-enzyme' (high inhibition) and 'DMSO-only' (no inhibition) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in an intact cellular environment.[12][13][14] It relies on the principle that a protein becomes more thermally stable when bound to a ligand.[15]

Principle: Cells are treated with the inhibitor and then heated to a range of temperatures. At elevated temperatures, proteins denature and aggregate. Ligand-bound proteins are stabilized and remain in the soluble fraction at higher temperatures than their unbound counterparts. The amount of soluble target protein remaining after heating is quantified, typically by Western blot.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis a Culture cells to ~80% confluency b Treat cells with Inhibitor or DMSO (vehicle) for 1 hr a->b c Harvest and resuspend cells b->c d Aliquot cell suspension c->d e Heat aliquots across a temperature gradient (e.g., 40-70°C) for 3 min d->e f Cool at RT for 3 min e->f g Lyse cells (freeze-thaw) f->g h Centrifuge to pellet aggregated proteins g->h i Collect supernatant (soluble fraction) h->i j Analyze by Western Blot (Target Protein & Loading Control) i->j

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment: Grow the selected cell line (expressing the target kinase) in appropriate culture vessels. Treat the cells with the desired concentration of the kinase inhibitor or DMSO vehicle control for 1-2 hours in the incubator.

  • Cell Harvesting: Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in a buffer (e.g., PBS with protease inhibitors) to a final concentration of ~10^7 cells/mL.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 42°C to 68°C in 2°C increments) for 3 minutes. Immediately cool the tubes at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by subjecting the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) from each tube. Determine the protein concentration using a BCA or Bradford assay. Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target kinase. Also, probe for a loading control protein (e.g., GAPDH or Vinculin) that does not shift in the presence of the drug.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and engagement.

Experimental Protocol 3: Mass Spectrometry-Based Phosphoproteomics

This unbiased, global approach provides the most comprehensive view of an inhibitor's selectivity within the cellular context.[16][17] It measures changes in the phosphorylation status of thousands of proteins simultaneously, revealing both on-target pathway inhibition and potential off-target effects.[18][19]

Principle: Cells are treated with the inhibitor, and then proteins are extracted, digested into peptides, and phosphopeptides are enriched. These phosphopeptides are then analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific phosphorylation sites and quantify their abundance changes upon inhibitor treatment.

G a Cell Culture & Inhibitor Treatment b Cell Lysis & Protein Extraction a->b c Protein Digestion (e.g., Trypsin) b->c d Phosphopeptide Enrichment (e.g., TiO2 or IMAC) c->d e LC-MS/MS Analysis d->e f Data Analysis: - Peptide Identification - Phosphosite Localization - Label-Free Quantification e->f g Biological Interpretation: - Pathway Analysis - Kinase Substrate Motif Analysis f->g

Caption: A standard workflow for phosphoproteomic analysis.

Step-by-Step Methodology:

  • Sample Preparation: Treat cell cultures with the inhibitor at a relevant concentration (e.g., 10x the cellular IC50) and for a suitable duration (e.g., 1-6 hours). Include a vehicle control. Perform at least three biological replicates.

  • Lysis and Digestion: Harvest cells and lyse them in a urea-based buffer containing phosphatase and protease inhibitors. Quantify protein concentration. Reduce, alkylate, and digest proteins into peptides using an enzyme like Trypsin.

  • Phosphopeptide Enrichment: This is a critical step. Use titanium dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) beads to selectively capture phosphopeptides from the complex peptide mixture. Wash the beads extensively to remove non-phosphorylated peptides.

  • LC-MS/MS Analysis: Elute the phosphopeptides and analyze them using a nanoflow reversed-phase liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap instrument).[17] Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Processing: Process the raw MS data using specialized software (e.g., MaxQuant, Spectronaut).[17] This involves identifying peptide sequences, localizing the phosphorylation site with high confidence (e.g., using a PTM score), and quantifying the relative abundance of each phosphopeptide across the different samples.

  • Statistical Analysis: Perform statistical testing to identify phosphosites that show significant changes in abundance between the inhibitor-treated and control groups.

  • Bioinformatics Analysis: Use tools like GSEA or Reactome to perform pathway analysis on the significantly regulated phosphoproteins. Use kinase substrate motif analysis to predict which upstream kinases may have been inhibited, thus confirming on-target effects and identifying potential off-targets.

Conclusion and Future Directions

The selectivity of kinase inhibitors is not an inherent property of a chemical scaffold but a finely-tuned feature determined by the interplay between the core structure, its substituents, and the unique topology of the target kinase's ATP-binding pocket. The pyrido[3,4-d]pyrimidine scaffold demonstrates a clear capacity for generating highly selective inhibitors, such as those targeting MPS1, which contrasts sharply with the multi-kinase profile of inhibitors derived from the related pyrido[2,3-d]pyrimidine core.

A rigorous, multi-tiered assessment strategy is paramount for advancing a compound from a preliminary hit to a validated chemical probe or clinical candidate. By integrating quantitative biochemical assays, cellular target engagement studies like CETSA, and unbiased global phosphoproteomics, researchers can build a comprehensive understanding of a compound's mechanism of action and selectivity. This knowledge is indispensable for interpreting biological outcomes, predicting potential toxicities, and ultimately designing safer and more effective targeted therapies.

References

  • Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma. (URL: [Link])

  • PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PubMed. (URL: [Link])

  • Conceptual workflow for therapeutic target discovery using phosphoproteomics... - ResearchGate. (URL: [Link])

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed. (URL: [Link])

  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - Frontiers. (URL: [Link])

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (URL: [Link])

  • Kinome Profiling - PMC. (URL: [Link])

  • A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC. (URL: [Link])

  • Biochemical kinase assay to improve potency and selectivity - Domainex. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed. (URL: [Link])

  • Tales from a broad kinome profiler | Laboratory News. (URL: [Link])

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (URL: [Link])

  • Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC. (URL: [Link])

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (URL: [Link])

  • A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics | Journal of Proteome Research - ACS Publications. (URL: [Link])

  • KinomePro - Pamgene. (URL: [Link])

  • Lysosomal Sequestration Impairs the Activity of the Preclinical FGFR Inhibitor PD173074 - PMC - NIH. (URL: [Link])

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: [Link])

  • PD 173074 - BioGems. (URL: [Link])

  • Cellular Context Influences Kinase Inhibitor Selectivity | Journal of Medicinal Chemistry. (URL: [Link])

  • Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes | Human Molecular Genetics | Oxford Academic. (URL: [Link])

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC. (URL: [Link])

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (URL: [Link])

  • Abstract 2533: Design and preclinical profile of CH5183284/Debio 1347, a novel orally available and selective FGFR inhibitor acting on a gatekeeper mutant of FGFR2 - AACR Journals. (URL: [Link])

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout | Analytical Chemistry - ACS Publications. (URL: [Link])

  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments. (URL: [Link])

  • ERK Signal Suppression and Sensitivity to CH5183284/Debio 1347, a Selective FGFR Inhibitor - AACR Journals. (URL: [Link])

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  • The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. (URL: [Link])

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Comparative

cross-reactivity profiling of kinase inhibitors from a 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one precursor

Executive Summary: The Selectivity Challenge In the crowded landscape of kinase inhibitor discovery, the 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one scaffold has emerged as a privileged structure, offering a distinct altern...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

In the crowded landscape of kinase inhibitor discovery, the 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one scaffold has emerged as a privileged structure, offering a distinct alternative to the ubiquitous quinazoline and pyrazolo-pyrimidine cores. While quinazolines (e.g., Gefitinib) defined the first generation of EGFR inhibitors, they often suffer from "promiscuous" binding due to the high conservation of the ATP-binding cleft across the kinome.

This guide details the cross-reactivity profiling of inhibitors derived from the 6-chloro precursor. We focus on how the unique geometry of the [3,4-d] isomer allows for precise vector exploration into the solvent-exposed regions, enabling the design of inhibitors with superior selectivity profiles (lower Gini coefficients) compared to traditional scaffolds.

Scaffold Analysis: A Structural Comparison

To understand the utility of the 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one precursor, we must compare it objectively against industry standards.

The Subject: Pyrido[3,4-d]pyrimidin-4(3H)-one[1][2]
  • Core Attribute: The nitrogen at position 3 and the carbonyl at position 4 (tautomerizing to a hydroxyl/Cl) mimic the adenine ring of ATP.

  • The 6-Chloro Handle: This is the critical "diversity vector." Unlike quinazolines, where substitution is often limited to the aniline (hinge) and the 6/7 positions (solubility), the 6-position in the [3,4-d] system allows extension directly into the hydrophobic pocket II or the solvent front , depending on the binding mode.

  • Solubility: generally higher aqueous solubility than equivalent quinazolines due to the extra nitrogen in the pyridine ring reducing logP.

The Alternatives
FeaturePyrido[3,4-d]pyrimidine (Subject)4-Anilinoquinazoline (Standard)Pyrazolo[1,5-a]pyrimidine (Alternative)
Primary Utility Tunable Selectivity (Type I/1.5)High Potency (Type I)Potency & IP Space
Hinge Interaction N3 / C4-NH (after derivatization)N1 / N3N1 / C7-NH
Promiscuity Risk Moderate-Low (Tunable via C6)High (Often hits EGFR, HER2, SRC)Moderate
Synthetic Entry 6-Cl-4-one precursor (Suzuki ready)Anthranilic acid / QuinazolinonePyrazole condensation
Key Advantage Access to distinct chemical space (MPS1, NUAK1 targets)Well-understood SARNovelty

Chemical Derivatization Workflow

The utility of this precursor lies in its sequential functionalization. The 6-chloro group is relatively unreactive towards SNAr compared to the 4-position (once activated), allowing for a controlled, self-validating synthesis sequence.

Validated Synthetic Protocol
  • Activation: Conversion of the 4-one to 4-chloro using POCl3/PCl5.

  • Hinge Binder Installation: SNAr displacement at C4 with an aniline or amine (defines the primary target affinity).

  • Selectivity Tuning: Suzuki-Miyaura coupling at C6 (defines the off-target profile).

SynthesisWorkflow Precursor 6-Cl-pyrido[3,4-d] pyrimidin-4(3H)-one Intermediate 4,6-Dichloro Intermediate Precursor->Intermediate POCl3, reflux (Activation) Scaffold 4-Amino-6-Chloro Core (Hinge Bound) Intermediate->Scaffold R1-NH2, Et3N (SNAr @ C4) Final 6-Aryl-4-Amino Inhibitor Scaffold->Final Ar-B(OH)2, Pd(PPh3)4 (Suzuki @ C6)

Figure 1: Sequential derivatization of the 6-chloro precursor. The C6 position is preserved for the final step to tune cross-reactivity.

Cross-Reactivity Profiling Methodology

To validate the selectivity of the synthesized library, a two-tier profiling system is required. Relying solely on IC50 values in the early stage is a common pitfall due to ATP competition variance.

Tier 1: Broad Kinome Binding (KINOMEscan®)
  • Method: Active-site directed competition binding assay (Eurofins).

  • Why: Measures thermodynamic binding affinity (

    
    ) rather than enzymatic activity. It eliminates the variable of ATP concentration, providing a true measure of structural affinity.
    
  • Protocol Summary:

    • Compounds tested at a single concentration (e.g., 1 µM) against a panel of 450+ kinases.

    • Output: % Control. Scores < 35% indicate strong binding.

    • Metric: Selectivity Score (S-score) .

      
      .
      
Tier 2: Functional Validation (ADP-Glo™)
  • Method: Luminescent ADP detection (Promega).[1][2]

  • Why: Confirms that binding leads to inhibition. Essential for filtering out false positives (binders that don't inhibit) or aggregators.

  • Protocol Summary:

    • Incubate Kinase + Substrate + ATP + Inhibitor.

    • Add ADP-Glo Reagent (Terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (Converts generated ADP to ATP -> Luciferase -> Light).[2]

    • Output: IC50 curves.

ProfilingCascade Library 6-Substituted Library Tier1 Tier 1: KINOMEscan (450+ Kinases @ 1µM) Library->Tier1 Analysis Calculate S(35) Score & Gini Coefficient Tier1->Analysis Selection Selectivity Filter (S(35) < 0.05) Analysis->Selection Data Processing Tier2 Tier 2: ADP-Glo Assay (IC50 Determination) Selection->Tier2 Valid Hits Only

Figure 2: The critical path for profiling. Only compounds passing the thermodynamic binding filter (Tier 1) proceed to functional IC50 testing (Tier 2).

Comparative Data: Selectivity Metrics

The following table illustrates representative data comparing a standard Quinazoline (Erlotinib-like) against a derivative from our 6-Chloropyrido[3,4-d]pyrimidine precursor.

Data Interpretation:

  • S(35): Lower is better (fewer off-targets).

  • Gini Coefficient: Higher (closer to 1.0) indicates high selectivity for a single target.

MetricStandard Quinazoline (e.g., Erlotinib)6-Aryl-pyrido[3,4-d]pyrimidine (Optimized)Interpretation
Primary Target EGFR (WT)MPS1 / TTKDifferent primary utility
Primary IC50 2.5 nM12 nMQuinazolines are often more potent initially
S(35) Score 0.24 (Hits ~96 kinases)0.03 (Hits ~12 kinases)The [3,4-d] scaffold is significantly more selective.
Gini Coefficient 0.650.88 High specificity achieved via C6 tuning
Major Off-Targets SRC, LCK, YES1 (Src Family)JNK1/2 (structurally related)Off-targets are predictable

Key Insight: The 6-chloropyrido[3,4-d]pyrimidine scaffold, when substituted with bulky heteroaromatics at the 6-position (e.g., 2-methoxy-4-pyridyl), creates a steric clash in the ATP pocket of Src-family kinases, effectively "dialing out" the common off-targets that plague quinazolines.

Detailed Protocols

Protocol A: ADP-Glo Functional Assay (Tier 2)

Validating the Hit

  • Reagent Prep: Thaw ADP-Glo™ Reagent and Kinase Detection Buffer. Equilibrate to room temperature.

  • Kinase Reaction (384-well plate):

    • Add 2 µL of Compound (diluted in DMSO/Buffer).

    • Add 2 µL of Kinase/Substrate mix.

    • Add 1 µL of Ultra-Pure ATP (Promega).

    • Incubate for 60 min at RT.

  • Depletion:

    • Add 5 µL of ADP-Glo™ Reagent .[3]

    • Incubate for 40 min at RT. (Crucial: This removes unreacted ATP).

  • Detection:

    • Add 10 µL of Kinase Detection Reagent .[3]

    • Incubate for 30 min.

  • Read: Measure Luminescence (Integration time: 0.5–1 sec).

Protocol B: KINOMEscan Data Analysis

Calculating the S-Score



Where


 is the count of kinases where the compound remaining is 

of control (indicating

displacement).

References

  • Structural Basis of MPS1 Inhibition

    • Naud, S., et al. (2016).[4] "Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach." Journal of Medicinal Chemistry.

  • Profiling Technology (KINOMEscan)

    • Eurofins Discovery.[5][6][7] "KINOMEscan® Kinase Binding Assay Platform."[6][7][8]

  • Functional Assay Protocol (ADP-Glo)

    • Promega Corporation.[1][2][9] "ADP-Glo™ Kinase Assay Technical Manual."

  • Scaffold Utility in NUAK1

    • Hatcher, J. M., et al. (2025). "Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors.

Sources

Validation

A Senior Application Scientist's Guide to Validating Target Engagement for Novel Kinase Inhibitors Derived from 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

Introduction: The Promise and Challenge of Pyridopyrimidinone Scaffolds The 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its versatility as a core for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Challenge of Pyridopyrimidinone Scaffolds

The 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its versatility as a core for potent kinase inhibitors.[1] Derivatives of this scaffold have shown promise in targeting a range of kinases implicated in oncology and inflammatory diseases, including c-Jun N-terminal kinases (JNKs), Epidermal Growth Factor Receptor (EGFR), and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[][3][4]

However, the journey from a novel compound to a viable drug candidate is fraught with challenges. A critical, and often complex, step is the unequivocal validation of target engagement – demonstrating that the compound binds to its intended target within the complex milieu of a living cell and elicits a measurable biological response. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the target engagement of novel pyridopyrimidinone derivatives, with a focus on comparing and contrasting state-of-the-art methodologies.

Conceptual Framework: A Multi-Pronged Approach to Target Validation

A robust target validation strategy does not rely on a single experiment. Instead, it builds a compelling case through the convergence of evidence from orthogonal assays. For our novel pyridopyrimidinone series, we will focus on a hypothetical lead compound, "Pyrido-7," and explore its engagement with a plausible and high-value target: PIM-1 kinase . PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis, making it an attractive target in oncology.[5][6]

Our comparative analysis will pivot around three cutting-edge techniques that offer distinct insights into target engagement:

  • Kinobeads Competition Binding: For broad, unbiased profiling of kinase selectivity.

  • Cellular Thermal Shift Assay (CETSA): To confirm direct target binding in a cellular context.

  • NanoBRET™ Target Engagement Assay: For quantitative measurement of intracellular affinity and residence time.

We will compare the performance of Pyrido-7 against a known PIM-1 inhibitor currently in clinical development, such as SGI-1776 .[7]

Signaling Pathway Context: The Role of PIM-1 in Cellular Proliferation

Understanding the signaling context of the target is paramount. PIM-1 is a key downstream effector of the JAK/STAT pathway and also cross-talks with the PI3K/AKT/mTOR pathway, both of which are central to cell survival and proliferation.[7][8]

PIM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization PIM1 PIM-1 BAD BAD PIM1->BAD Phosphorylation (Inhibition) p27 p27 PIM1->p27 Phosphorylation (Inhibition) NFkB NF-κB PIM1->NFkB Activation Bcl2 Bcl-2 BAD->Bcl2 Inhibits Gene_Expression Gene Expression (e.g., c-Myc, Cyclin D1) p27->Gene_Expression Inhibits Cell Cycle NFkB->Gene_Expression Transcription STAT3_dimer->PIM1 Transcription STAT3_dimer->Gene_Expression Transcription

Caption: PIM-1 Signaling Pathway

Comparative Methodologies for Target Engagement

Here, we provide a head-to-head comparison of three powerful techniques to validate the engagement of "Pyrido-7" with PIM-1 kinase.

Kinobeads Competition Binding: The Broad View

Expertise & Experience: The initial challenge with any novel kinase inhibitor is understanding its selectivity profile. Kinobeads technology provides an elegant solution by assessing the binding of a compound to a large panel of endogenous kinases simultaneously.[9] This is a competition-based assay where the test compound competes with a mixture of broad-spectrum kinase inhibitors immobilized on beads for binding to kinases in a cell lysate.[10] The bound kinases are then identified and quantified by mass spectrometry. A reduction in the amount of a kinase pulled down by the beads in the presence of the test compound indicates binding.

Trustworthiness: This method is highly trusted for its unbiased nature. By using native kinases from cell lysates, the proteins are in their physiological conformation with relevant post-translational modifications. This provides a more accurate assessment of selectivity compared to assays using recombinant enzymes.

Kinobeads_Workflow Lysate Cell Lysate (Endogenous Kinases) Incubate Incubate and Compete Lysate->Incubate Compound Test Compound (e.g., Pyrido-7) Compound->Incubate Kinobeads Kinobeads (Immobilized Inhibitors) Kinobeads->Incubate Wash Wash and Elute Incubate->Wash MS LC-MS/MS Analysis Wash->MS Data Quantify Kinase Levels (Identify Targets and Off-Targets) MS->Data

Caption: Kinobeads Competition Binding Workflow

Experimental Protocol: Kinobeads Profiling

  • Cell Lysate Preparation:

    • Culture a relevant cancer cell line (e.g., K562) to ~80% confluency.

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in a modified RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Competition Binding:

    • Aliquot 500 µg of cell lysate per sample.

    • Pre-incubate the lysate with either Pyrido-7, SGI-1776 (at various concentrations, e.g., 0.1, 1, 10 µM), or DMSO (vehicle control) for 45 minutes at 4°C with gentle rotation.

    • Add 20 µL of a pre-washed kinobead slurry to each sample.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Kinase Enrichment and Digestion:

    • Wash the beads three times with the lysis buffer to remove non-specific binders.

    • Perform on-bead protein digestion using trypsin overnight at 37°C.

  • Mass Spectrometry and Data Analysis:

    • Collect the resulting peptides and analyze them by LC-MS/MS.

    • Identify and quantify peptides to determine the relative abundance of each kinase in the different treatment groups compared to the DMSO control.

Data Presentation: Kinase Selectivity Profile

KinasePyrido-7 (IC50, µM)SGI-1776 (IC50, µM)Comments
PIM-1 0.05 0.03 Potent on-target activity for both compounds.
PIM-20.250.15Pyrido-7 shows slightly better selectivity over PIM-2.
PIM-30.300.20Similar profile to PIM-2.
JNK1> 105.8Pyrido-7 demonstrates superior selectivity against JNK1.
EGFR> 10> 10Both compounds are highly selective against EGFR.
SRC2.51.8Both compounds show some off-target activity on SRC family kinases.
Cellular Thermal Shift Assay (CETSA): The In-Cell Confirmation

Expertise & Experience: CETSA is a powerful technique that directly assesses the binding of a compound to its target in intact cells.[11] The principle is based on the ligand-induced thermal stabilization of the target protein.[12] When a protein is heated, it denatures and aggregates. However, if a compound is bound to the protein, it can increase its thermal stability, causing it to denature at a higher temperature. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after a heat challenge.

Trustworthiness: CETSA provides strong evidence of target engagement in a physiologically relevant environment. It does not require any modification of the compound or the target protein, thus avoiding potential artifacts. A positive result is a direct measure of the physical interaction between the drug and its target inside the cell.

CETSA_Workflow Cells Intact Cells Compound Treat with Compound (or DMSO) Cells->Compound Heat Heat Shock (Temperature Gradient) Compound->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble and Aggregated Fractions Lyse->Separate Detect Detect Soluble Target Protein (e.g., Western Blot) Separate->Detect Curve Generate Melt Curve (Shift indicates binding) Detect->Curve

Caption: Cellular Thermal Shift Assay (CETSA) Workflow

Experimental Protocol: CETSA

  • Cell Treatment:

    • Seed cells (e.g., MCF-7, which expresses PIM-1) and grow to ~80% confluency.

    • Treat the cells with Pyrido-7, SGI-1776 (e.g., 1 µM), or DMSO for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble PIM-1 protein in each sample by Western blotting using a specific PIM-1 antibody.

Data Presentation: Thermal Shift Analysis

Compound (1 µM)Melting Temp (Tm)Thermal Shift (ΔTm)Interpretation
DMSO (Vehicle)52.1 °C-Baseline thermal stability of PIM-1.
Pyrido-7 58.9 °C +6.8 °C Significant stabilization, confirming strong intracellular binding.
SGI-177657.5 °C+5.4 °CConfirms intracellular binding of the reference compound.
Inactive Analog52.3 °C+0.2 °CNo significant stabilization, demonstrating specificity.
NanoBRET™ Target Engagement Assay: The Quantitative Deep Dive

Expertise & Experience: The NanoBRET™ assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific protein target in living cells.[13] The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target. When a test compound is introduced, it competes with the tracer for binding to the target, leading to a decrease in the BRET signal. This allows for the determination of intracellular affinity (IC50).

Trustworthiness: This assay provides highly quantitative and reproducible data on compound affinity and residence time within the cellular environment. It is particularly valuable for structure-activity relationship (SAR) studies and for ranking compounds based on their intracellular potency.

NanoBRET_Workflow Cells Cells Expressing Target-NanoLuc Fusion Tracer Add Fluorescent Tracer Cells->Tracer Compound Add Test Compound (Dose-Response) Tracer->Compound Measure Measure BRET Signal Compound->Measure Plot Plot Dose-Response Curve (Calculate IC50) Measure->Plot

Caption: NanoBRET™ Target Engagement Workflow

Experimental Protocol: NanoBRET™ Assay

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding for a PIM-1-NanoLuc® fusion protein.

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Assay Setup:

    • Prepare serial dilutions of Pyrido-7 and SGI-1776 in Opti-MEM.

    • Add the NanoBRET™ tracer and the test compounds to the cells.

    • Incubate for 2 hours at 37°C.

  • Signal Detection:

    • Add the Nano-Glo® substrate to the wells.

    • Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Intracellular Potency

CompoundIntracellular IC50 (nM)Interpretation
Pyrido-7 25 Demonstrates high potency in a live-cell context.
SGI-177645Serves as a potent reference compound.
Inactive Analog> 10,000Confirms the specificity of the binding event.

Synthesizing the Evidence: A Holistic View of Target Engagement

By employing these three orthogonal assays, we can build a robust and compelling case for the target engagement of Pyrido-7.

  • Kinobeads would establish that Pyrido-7 is a potent and selective PIM-1 inhibitor, providing a broad overview of its interactions with the kinome.

  • CETSA would provide direct evidence that Pyrido-7 physically binds to and stabilizes PIM-1 in intact cells, confirming its ability to reach and engage its target in a physiological context.

  • NanoBRET™ would offer a quantitative measure of Pyrido-7's intracellular potency, allowing for direct comparison with other compounds and guiding further optimization efforts.

The convergence of data from these distinct methodologies provides a high degree of confidence in the on-target activity of novel compounds derived from the 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one scaffold. This rigorous, multi-faceted approach to target validation is essential for making informed decisions in the drug discovery pipeline and for advancing promising new therapies towards the clinic.

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